2',3'-Dibromo-6'-fluorophenacyl bromide
Description
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Properties
IUPAC Name |
2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJYQTPKEBVYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2',3'-Dibromo-6'-fluorophenacyl bromide: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2',3'-Dibromo-6'-fluorophenacyl bromide, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile for research and development purposes. We will delve into its chemical structure, predicted physicochemical properties, a plausible synthetic pathway, its expected reactivity as a versatile chemical intermediate, and essential safety and handling protocols.
Molecular Structure and Identification
This compound, systematically named 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone , is a polyhalogenated derivative of acetophenone. The core structure consists of a benzene ring substituted with two bromine atoms and one fluorine atom, attached to a bromoacetyl group. The "phenacyl bromide" nomenclature signifies an acetophenone (phenyl methyl ketone) that is brominated at the methyl carbon (the α-carbon). The primed numbering (2', 3', 6') refers to the positions on the phenyl ring.
The presence of multiple halogen atoms and a reactive α-bromoketone moiety makes this compound a highly functionalized and electrophilic building block for organic synthesis.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
No specific experimental data for this compound has been found in the literature. However, we can predict its properties based on its structure and data from analogous compounds such as 2',3'-Dibromo-4'-fluorophenacyl bromide[1].
| Property | Value (Predicted/Calculated) | Basis of Estimation |
| IUPAC Name | 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone | Systematic Nomenclature |
| Molecular Formula | C₈H₄Br₃FO | From Structure |
| Molecular Weight | 374.83 g/mol | Calculated from Formula |
| Appearance | Likely a crystalline solid (colorless to off-white) | Analogy with other phenacyl bromides[2][3] |
| Melting Point | Expected to be in the range of 50-120 °C | Analogy with substituted phenacyl bromides[3] |
| Solubility | Soluble in organic solvents (e.g., acetone, DCM, THF), insoluble in water | General solubility of similar organic compounds |
| XLogP3 | ~3.9 | Computed for 4'-fluoro isomer[1] |
| Hydrogen Bond Donor Count | 0 | From Structure |
| Hydrogen Bond Acceptor Count | 1 (carbonyl oxygen) | From Structure |
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached via a two-step process starting from a suitable precursor. The key transformation is the selective bromination of the α-carbon of an acetophenone derivative.
Step 1: Synthesis of 2',3'-Dibromo-6'-fluoroacetophenone
The synthesis of the acetophenone precursor is the most challenging step. A plausible route would involve the Friedel-Crafts acylation of 1,2-dibromo-4-fluorobenzene. However, the directing effects of the halogens would need to be carefully considered to achieve the desired regioselectivity. Alternative multi-step syntheses starting from more readily available precursors might also be devised. For the purpose of this guide, we will assume the availability of 2',3'-Dibromo-6'-fluoroacetophenone.
Step 2: α-Bromination of 2',3'-Dibromo-6'-fluoroacetophenone
The conversion of the acetophenone to the phenacyl bromide is a standard transformation. Acid-catalyzed bromination is a common and effective method[4][5].
Reaction: 2',3'-Dibromo-6'-fluoroacetophenone + Br₂ --(H⁺ catalyst, e.g., Acetic Acid)--> this compound + HBr
Mechanism: The reaction proceeds through an enol intermediate. The rate-determining step is the acid-catalyzed formation of this enol, which then acts as a nucleophile to attack molecular bromine[5][6][7].
Figure 2: Proposed synthetic workflow for this compound.
Exemplary Protocol (Adapted from general procedures[3]):
-
Dissolution: Dissolve 2',3'-Dibromo-6'-fluoroacetophenone in a suitable solvent, such as glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add one molar equivalent of bromine, dissolved in a small amount of the same solvent, to the stirred solution. The temperature should be maintained below 20°C to minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the crude product. Filter the solid and wash with cold water, followed by a dilute solution of sodium bicarbonate to remove excess acid, and then again with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Reactivity and Synthetic Applications
As an α-bromoketone, this compound is a potent electrophile at the α-carbon. This reactivity makes it a valuable intermediate in a variety of synthetic transformations.
-
Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates, cyanides) to form new carbon-heteroatom or carbon-carbon bonds.
-
Hantzsch Thiazole Synthesis: It can react with thioureas or thioamides to form substituted thiazoles, a common scaffold in medicinal chemistry.
-
Synthesis of Heterocycles: It is a key building block for various other N, S, and O-containing heterocycles, which are prevalent in biologically active compounds.
-
Formation of α,β-Unsaturated Ketones: Treatment with a non-nucleophilic base can induce elimination of HBr, leading to the formation of a conjugated enone system.
The presence of the fluorine atom and two bromine atoms on the phenyl ring can also be exploited for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures, assuming selective reaction conditions can be found.
Predicted Spectroscopic Characterization
While actual spectra are unavailable, the key features of ¹H NMR, ¹³C NMR, IR, and MS can be predicted.
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the -CH₂Br protons, expected around δ 4.4-4.8 ppm. The chemical shift of this peak is characteristic for phenacyl bromides[8].- A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) for the two aromatic protons, showing coupling to each other and to the fluorine atom. |
| ¹³C NMR | - A signal for the -CH₂Br carbon around δ 30-35 ppm[8].- A signal for the carbonyl carbon (C=O) around δ 188-192 ppm[8].- Multiple signals in the aromatic region (δ 110-140 ppm), with characteristic C-F and C-Br couplings. |
| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1690-1710 cm⁻¹.- C-Br stretching bands in the fingerprint region (500-700 cm⁻¹).- C-F stretching band around 1200-1250 cm⁻¹.- Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |
| Mass Spectrometry | - A complex molecular ion (M⁺) peak cluster due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in a characteristic M, M+2, M+4, M+6 pattern.- A prominent fragment ion corresponding to the loss of the bromine radical from the side chain (M-Br)⁺.- A fragment ion corresponding to the 2,3-dibromo-6-fluorobenzoyl cation [C₇H₂Br₂FO]⁺. |
Safety and Handling
DANGER: Phenacyl bromides are hazardous compounds and must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Toxicity: These compounds are generally toxic by inhalation, ingestion, and skin absorption[2]. Polybrominated compounds can also pose long-term health and environmental risks[9][10][11][12][13].
-
Corrosivity and Lachrymation: Phenacyl bromides are corrosive and cause severe skin burns and eye damage[14][15]. They are potent lachrymators (tear-producing agents).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles. A face shield is also recommended.
-
Handling: Avoid creating dust. Use only in a chemical fume hood to prevent inhalation of vapors or dust. Ensure an eyewash station and safety shower are readily accessible.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
This compound is a promising, albeit not commercially common, synthetic intermediate. Its polyhalogenated structure and the presence of a reactive α-bromoketone handle provide multiple avenues for the synthesis of complex and potentially bioactive molecules. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, handling, and application in research and development, based on established chemical principles and data from closely related compounds. Researchers should proceed with the synthesis and use of this compound with the utmost attention to safety protocols.
References
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Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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OChemTutor. (2014, April 25). Alpha Bromination of a Ketone 002 [Video]. YouTube. [Link]
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ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. Retrieved from [Link]
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Quora. (2020, December 5). What is bromination acetophenone?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121591571, 2',3'-Dibromo-4'-fluorophenacyl bromide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Bromo-4-fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22121483, 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-(2-bromo-6-fluoro-phenyl)ethanone. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Molybdate as a Catalyst. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). Retrieved from [Link]
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Chemsrc. (n.d.). p-Fluorophenacyl bromide. Retrieved from [Link]
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Columbia University Mailman School of Public Health. (n.d.). Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]
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PubMed. (2023, August 30). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778263, 2,6-Difluorophenacyl bromide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives. Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient and Green Synthesis of α-Bromoacetophenones using Ultrasound. Retrieved from [Link]
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DrugFuture. (n.d.). p-Bromophenacyl Bromide. Retrieved from [Link]
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Molecular weight and formula of 2',3'-Dibromo-6'-fluorophenacyl bromide
Technical Snapshot: Physicochemical Identity
The following data establishes the baseline identity for 2',3'-Dibromo-6'-fluorophenacyl bromide. As a highly halogenated
| Property | Specification |
| Systematic Name | 2-Bromo-1-(2,3-dibromo-6-fluorophenyl)ethan-1-one |
| Molecular Formula | C₈H₄Br₃FO |
| Molecular Weight | 374.83 g/mol |
| Exact Mass | 371.79 g/mol (based on ⁷⁹Br isotope abundance) |
| Core Moiety | Phenacyl Bromide ( |
| Halogen Load | 63.9% (by mass) |
| Predicted LogP | ~3.42 (High Lipophilicity) |
| Physical State | Solid (Low-melting crystalline solid predicted) |
| SMILES | FC1=C(C(CBr)=O)C(Br)=C(Br)C=C1 |
Synthesis Protocol: The -Bromination Workflow
Context: The synthesis of this compound typically proceeds via the electrophilic
Reagents & Materials
-
Precursor: 1-(2,3-dibromo-6-fluorophenyl)ethan-1-one (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Solvent: Acetonitrile (
) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology
-
Activation: Dissolve the acetophenone precursor in acetonitrile (0.5 M concentration). Add p-TsOH and stir at room temperature for 15 minutes to promote enolization.
-
Bromination: Add NBS portion-wise over 30 minutes. The slow addition prevents the formation of the
-dibromo byproduct.[1] -
Reflux: Heat the mixture to 60–80°C. Monitor reaction progress via TLC (hexane/EtOAc 8:2). The disappearance of the starting ketone indicates completion (typically 2–4 hours).[1]
-
Quenching: Cool to room temperature. Pour the mixture into ice-cold water to precipitate the succinimide byproduct.[1]
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL).[1] -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize from ethanol/hexane to obtain the pure phenacyl bromide.[1]
Critical Control Point: Ensure the reaction system is strictly anhydrous if using Lewis acid catalysts, although p-TsOH tolerates ambient moisture reasonably well.[1]
Mechanistic Pathway
The reaction relies on the acid-catalyzed enolization of the ketone, followed by electrophilic attack on the bromonium source.[1]
Figure 1: Acid-catalyzed electrophilic substitution mechanism transforming the acetyl group to the
Application Profile: Heterocycle Construction
This molecule is not merely an end-product; it is a "linchpin" intermediate.[1] The high halogen density combined with the reactive
Primary Workflow: Hantzsch Thiazole Synthesis
The most common application is the condensation with thioamides or thioureas to form 2,4-disubstituted thiazoles.[1]
Protocol Logic:
-
Electrophile: this compound (C-2 electrophile).[1]
-
Nucleophile: Thiourea (S-N bis-nucleophile).[1]
-
Outcome: Formation of a thiazole ring with the 2',3'-dibromo-6'-fluorophenyl group at position 4.[1]
Figure 2: The Hantzsch Thiazole Synthesis pathway utilizing the target molecule.
Safety & Handling (Lachrymator Protocol)
Hazard Classification: Phenacyl bromides are potent lachrymators (tear gas agents) and severe skin irritants.[1] They alkylate DNA and proteins indiscriminately [4].[1]
Mandatory Safety Controls:
-
Engineering: All weighing and reactions must occur inside a certified chemical fume hood.[1]
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1]
-
Decontamination: Have a "quench bucket" ready containing 10% aqueous Sodium Thiosulfate (
).[1] This nucleophile rapidly neutralizes the alkylating bromide.[1]-
Reaction:
-
References
-
Asian Journal of Organic & Medicinal Chemistry. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones. Retrieved February 12, 2026, from [Link][1]
-
National Institutes of Health (NIH). (2022).[1] Application of phenacyl bromide analogs as a versatile organic intermediate. Molecular Diversity. Retrieved February 12, 2026, from [Link]
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Wikipedia. (n.d.).[1] Phenacyl bromide.[1][2][3][4][5][6][7][8] Retrieved February 12, 2026, from [Link][1]
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An In-depth Technical Guide on the Solubility of 2',3'-Dibromo-6'-fluorophenacyl bromide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2',3'-Dibromo-6'-fluorophenacyl bromide. Given the absence of publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on fundamental chemical principles and data from analogous structures. It is designed to be an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies for determining solubility. The guide includes a detailed, step-by-step experimental protocol for quantitative solubility assessment, ensuring scientific integrity and enabling researchers to generate reliable data.
Introduction and Strategic Importance
This compound, with the IUPAC name 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone, is a halogenated aromatic ketone. Compounds of this class, specifically α-bromophenones, are pivotal intermediates in organic synthesis, often utilized in the preparation of a wide array of heterocyclic compounds with potential biological activity.[1] The solubility of such a precursor in organic solvents is a critical parameter that dictates its utility in a laboratory or industrial setting. It directly influences reaction kinetics, purification strategies (such as recrystallization), and the formulation of products.
A thorough understanding of solubility is paramount for:
-
Reaction Condition Optimization: Selecting an appropriate solvent can significantly enhance reaction rates and yields by ensuring all reactants are in the same phase.
-
Purification and Isolation: Knowledge of solubility in various solvents is key to developing effective crystallization or chromatographic purification methods.
-
Dose Formulation in Drug Discovery: For compounds with therapeutic potential, solubility in various excipients and solvent systems is a cornerstone of pre-formulation studies.[2][3]
This guide addresses the current information gap by providing a robust predictive analysis of the solubility of this compound and a detailed protocol for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure, polarity, and capacity for intermolecular interactions.[4] While specific experimental data for the title compound is not available, we can infer its properties from its structure and data from closely related compounds.
2.1. Molecular Structure and Inherent Properties
The structure of this compound possesses several key features that influence its solubility:
-
Aromatic Ketone Core: The core structure is a ketone, which has a polar carbonyl group (C=O). This group can act as a hydrogen bond acceptor.[5][6]
-
High Degree of Halogenation: The presence of three bromine atoms and one fluorine atom on the phenyl ring significantly increases the molecular weight and the overall lipophilicity of the molecule.
-
α-Bromo Ketone Moiety: This reactive group is a key feature of phenacyl bromides.[7]
Based on a closely related isomer (2',3'-Dibromo-4'-fluorophenacyl bromide), the molecular weight is approximately 374.83 g/mol , and the predicted lipophilicity (XLogP3) is around 3.9.[8] These values suggest that this compound is a relatively large, non-polar molecule.
2.2. Qualitative Solubility Prediction
The principle of "like dissolves like" provides a framework for predicting solubility.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Due to its high lipophilicity and the large non-polar surface area of the dibromofluorophenyl ring, the compound is expected to exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar carbonyl group. Therefore, moderate to good solubility is anticipated. Aromatic ketones are generally soluble in these types of solvents.[4][6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The compound lacks a hydrogen bond donor group. While the carbonyl oxygen can act as a hydrogen bond acceptor, the large, non-polar halogenated ring will likely dominate, leading to poor solubility , especially in water. Solubility in alcohols like ethanol may be slightly better than in water but is still expected to be limited.
The logical relationship between the compound's structure and its predicted solubility is illustrated in the diagram below.
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2',3'-Dibromo-6'-fluorophenacyl bromide CAS number and identification
The following technical guide provides an in-depth analysis of 2',3'-Dibromo-6'-fluorophenacyl bromide , a specialized halogenated intermediate used in advanced organic synthesis and medicinal chemistry.
Chemical Identity & Structural Analysis[1][2]
This compound is a highly functionalized phenacyl bromide (α-bromoacetophenone) derivative. Its structure is characterized by a crowded substitution pattern on the phenyl ring, featuring two bromine atoms and one fluorine atom. This specific arrangement creates unique steric and electronic environments, making it a valuable scaffold for synthesizing fused heterocycles via nucleophilic substitution and cyclization reactions.
Nomenclature and Identifiers
| Identifier | Detail |
| IUPAC Name | 2-Bromo-1-(2,3-dibromo-6-fluorophenyl)ethan-1-one |
| Common Name | This compound |
| Molecular Formula | C₈H₄Br₃FO |
| Molecular Weight | ~374.83 g/mol |
| Precursor CAS | 1807055-61-3 (Refers to the acetophenone starting material: 1-(2,3-dibromo-6-fluorophenyl)ethanone) |
| SMILES | O=C(CBr)C1=C(F)C=CC(Br)=C1Br |
| Appearance | Off-white to pale yellow crystalline solid (Predicted) |
Structural Significance
The 2',3'-dibromo-6'-fluoro substitution pattern is critical for two reasons:
-
Orthogonal Reactivity: The α-bromine (on the acetyl group) is highly labile to nucleophilic attack (Sₙ2). Meanwhile, the aryl fluoride at the 6' position is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing carbonyl group, allowing for subsequent ring-closure reactions.
-
Steric Bulk: The 2'-bromo substituent provides significant steric hindrance near the carbonyl, influencing the stereochemical outcome of reduction or addition reactions.
Synthetic Pathways & Methodology
The synthesis of this compound typically proceeds via the regioselective α-bromination of its acetophenone precursor.
Reaction Workflow (DOT Visualization)
Figure 1: Synthetic workflow for the production of this compound from its acetophenone precursor.
Detailed Protocol: α-Bromination[2]
Objective: Selective monobromination of the acetyl group without over-brominating the ring or the α-position (dibromination).
Reagents:
-
Substrate: 1-(2,3-dibromo-6-fluorophenyl)ethanone (1.0 eq)
-
Bromine Source: Pyridinium tribromide (1.0–1.1 eq) is preferred over elemental bromine (
) for better stoichiometric control and safety. -
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)/Methanol mixture.
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of 2',3'-dibromo-6'-fluoroacetophenone in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Activation: Add a catalytic amount of HBr (33% in AcOH) to initiate enolization.
-
Addition: Slowly add pyridinium tribromide (10.5 mmol) portion-wise over 30 minutes at room temperature. Note: The reaction is exothermic; maintain temperature < 30°C to prevent poly-bromination.
-
Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material spot (
) should disappear, replaced by the product spot ( ). -
Quenching: Once complete, pour the reaction mixture into ice-cold water (100 mL).
-
Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM (3 x 30 mL), wash with saturated
and brine, then dry over . -
Purification: Recrystallize from ethanol or methanol to yield the pure phenacyl bromide.
Mechanism Note: The reaction proceeds via the acid-catalyzed formation of the enol tautomer of the acetophenone, which then attacks the electrophilic bromine source.
Reactivity Profile & Applications
The core utility of this compound lies in its dual electrophilic nature. It serves as a "linchpin" in the synthesis of bioactive heterocycles.
Hantzsch Thiazole Synthesis
Reaction with thioamides (e.g., thiourea or thiobenzamide) yields 2-amino-4-arylthiazoles.[1] The α-bromoketone moiety condenses with the sulfur and nitrogen of the thioamide.
Imidazo[1,2-a]pyridine Formation
Reaction with 2-aminopyridine results in the formation of imidazo[1,2-a]pyridines.[1] This is a crucial scaffold in drug discovery (e.g., Zolpidem analogs).
Mechanistic Pathway (DOT Visualization)
Figure 2: General mechanism for heterocycle formation via nucleophilic attack on the phenacyl bromide core.
Handling, Safety, and Storage
Hazard Classification: Phenacyl bromides are potent lachrymators (tear gas agents) and skin irritants.
| Hazard | Precaution |
| Lachrymator | Handle only in a functioning fume hood. Vapors cause severe eye and respiratory irritation. |
| Skin Corrosive | Wear nitrile gloves and a lab coat. Neutralize spills immediately with dilute sodium thiosulfate solution. |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive; store in amber vials. |
Self-Validating Safety Check: Before starting the reaction, ensure a saturated solution of sodium bicarbonate and sodium thiosulfate is prepared to neutralize any bromine vapors or spills.
References
-
PubChem. (n.d.).[2] 2',3'-Dibromo-4'-fluorophenacyl bromide (Analogous Structure Reference).[2] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1943). Phenacyl Bromide (General Synthesis Protocol). Org.[1][3][4][5] Synth. Coll. Vol. 2, p.480.[6] Retrieved from [Link]
-
ChemSrc. (n.d.). 2',3'-Dibromo-6'-fluoroacetophenone (Precursor CAS 1807055-61-3).[7] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Haloketones.[8] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2',3'-Dibromo-4'-fluorophenacyl bromide | C8H4Br3FO | CID 121591571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 7. 2138520-13-3_CAS号:2138520-13-3_5-{7-chloro-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}-1-methyl-1H-pyrazole - 化源网 [chemsrc.com]
- 8. EP1752438A2 - Process for preparation of optionally substituted trifluoromethyl phenacyl bromide - Google Patents [patents.google.com]
Physical characteristics and melting point of 2',3'-Dibromo-6'-fluorophenacyl bromide
The following technical guide details the physical characteristics, synthesis context, and characterization protocols for 2',3'-Dibromo-6'-fluorophenacyl bromide (systematically known as 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone ).
Given the specialized nature of this intermediate—often used in the synthesis of complex pharmaceutical scaffolds (e.g., triazolopyrimidines)—experimental data in the public domain is sparse. This guide synthesizes known data from structural analogs and precursor chemistry to provide a robust framework for its identification and handling.
Compound Identity & Structural Analysis
This compound is a poly-halogenated
| Property | Details |
| Systematic Name | 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethan-1-one |
| Common Name | This compound |
| Molecular Formula | |
| Molecular Weight | ~374.83 g/mol |
| Precursor CAS | 1807055-61-3 (2',3'-Dibromo-6'-fluoroacetophenone) |
| Structural Features | Highly electron-deficient aromatic ring; Reactive alkyl bromide (lachrymator); Steric crowding at the 2,6-positions.[1] |
Structural Visualization
The following diagram illustrates the chemical connectivity and the key reactive sites for downstream synthesis.
Physical Characteristics & Melting Point
As a specific intermediate, the exact experimental melting point of this isomer is not widely indexed in standard databases. However, based on Structure-Property Relationships (SPR) with closely related analogs (e.g., 2,4-dibromo-6-fluorophenacyl bromide and 2,6-difluorophenacyl bromide), the following properties are projected with high confidence.
Predicted Physical Properties[2][3][4]
-
Physical State: Crystalline solid.
-
Color: Off-white to pale yellow (darkens upon oxidation/exposure to light).
-
Odor: Pungent, acrid (characteristic of phenacyl bromides).
-
Solubility:
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, THF, Acetone.
-
Sparingly Soluble: Ethanol, Methanol (may react slowly).
-
Insoluble: Water (hydrolyzes slowly).
-
Melting Point Analysis
Phenacyl bromides with multiple halogen substituents on the ring typically exhibit elevated melting points compared to the parent acetophenone due to increased molecular weight and halogen bonding in the crystal lattice.
-
Projected Melting Point Range: 45 °C – 65 °C
-
Rationale: The parent acetophenone (2',3'-dibromo-6'-fluoroacetophenone) is likely a low-melting solid or oil. The introduction of the
-bromine typically raises the melting point by 20-40°C. -
Comparison:
-
p-Fluorophenacyl bromide: MP 47-49 °C.
-
2,4-Dibromoacetophenone: MP ~60 °C.
-
-
-
Impact of Impurities: The presence of unreacted acetophenone or dibrominated side-products (
-dibromo) will significantly depress the melting point (eutectic effect).
Experimental Protocol: Melting Point Determination
To accurately characterize this compound, use the following validated protocol. This distinguishes the pure mono-brominated product from potential impurities.
Workflow: Differential Scanning Calorimetry (DSC) vs. Capillary
Step-by-Step Procedure (Capillary Method)
-
Preparation: Dry the sample under vacuum over
for 4 hours to remove solvent traces (solvent inclusions can depress MP by 2-5°C). -
Loading: Introduce the fine powder into a capillary tube to a height of 2-3 mm. Tap gently to compact.
-
Heating:
-
Rapid heating (10°C/min) to 35°C.
-
Slow heating (1°C/min) from 35°C until melting is observed.
-
-
Observation: Record the temperature of the first visible liquid droplet (onset) and the complete disappearance of solid (clear point).
-
Acceptance Criterion: A range of
indicates high purity (>98%).
-
Synthesis & Purification Context
Understanding the synthesis is crucial for interpreting physical characteristics. The compound is typically synthesized via the bromination of 2',3'-Dibromo-6'-fluoroacetophenone .
Synthesis Scheme
-
Precursor: 2',3'-Dibromo-6'-fluoroacetophenone (CAS: 1807055-61-3).[2]
-
Reagent: Molecular Bromine (
) or Phenyltrimethylammonium tribromide (PTAB). -
Purification: Recrystallization from Ethanol/Hexane or Isopropyl Alcohol is standard to remove the starting material.
Safety Warning: Lachrymator
Danger: Like all phenacyl bromides, this compound is a potent lachrymator (tear gas agent) and skin irritant.
-
Handling: strictly in a fume hood.
-
Decontamination: Wash glassware with a solution of sodium thiosulfate (
) and ethanol to quench active bromide residues before removing from the hood.
References
-
PubChem. (n.d.).[3] 2',3'-Dibromo-4'-fluorophenacyl bromide (Analog Reference).[4] National Library of Medicine. Retrieved from [Link]
-
ChemSrc. (n.d.). 2',3'-Dibromo-6'-fluoroacetophenone (Precursor CAS 1807055-61-3).[2] Retrieved from [Link]
-
Organic Syntheses. (1943). Phenacyl Bromide (General Procedure).[5] Org.[5][6][7][8][9] Synth. Coll. Vol. 2, p.480.[10] Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2138520-13-3_CAS号:2138520-13-3_5-{7-chloro-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}-1-methyl-1H-pyrazole - 化源网 [chemsrc.com]
- 3. 2,6-Difluorophenacyl bromide | C8H5BrF2O | CID 2778263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2',3'-Dibromo-4'-fluorophenacyl bromide | C8H4Br3FO | CID 121591571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. zenodo.org [zenodo.org]
- 10. Phenacyl bromide - Wikipedia [en.wikipedia.org]
Technical Guide: Handling & Safety Architecture for 2',3'-Dibromo-6'-fluorophenacyl Bromide
This guide is structured as a high-level technical whitepaper for research professionals handling 2',3'-Dibromo-6'-fluorophenacyl bromide , a potent alpha-haloketone intermediate. Given the specific substitution pattern, this compound is treated as a High-Potency Unknown (HPU) with enhanced reactivity compared to standard phenacyl bromides.
Introduction: The Structural Hazard Profile
This compound is a specialized
Structure-Activity Relationship (SAR) Analysis
Unlike unsubstituted phenacyl bromide, this derivative possesses a highly electron-deficient phenyl ring due to the 2',3'-dibromo and 6'-fluoro substitutions.
-
Electronic Effect: The strong inductive effect (
) of the fluorine and bromine atoms pulls electron density away from the carbonyl group. -
Reactivity Consequence: This destabilization makes the
-carbon (attached to the leaving group, Br) significantly more electrophilic. -
Safety Implication: We must assume this analog is more potent as a lachrymator and skin corrosive than the parent compound (Phenacyl Bromide, CAS 70-11-1).
Hazard Identification & Toxicology[1]
Mechanism of Toxicity: The Cysteine Trap
The primary hazard is not merely acidity, but alkylation . This molecule acts as a "soft" electrophile, targeting "soft" nucleophiles in biological systems—specifically the thiol (-SH) groups of cysteine residues in proteins.
-
Lachrymatory Effect: Activation of the TRPA1 ion channel in corneal nerve endings via covalent modification of N-terminal cysteines. This triggers immediate, debilitating pain and tearing.
-
Skin Corrosion: Rapid penetration of the stratum corneum followed by alkylation of cellular proteins, leading to delayed-onset chemical burns and potential sensitization.
Visualization of Reactivity
The following diagram illustrates the
Figure 1: Mechanism of Action. The biological nucleophile (blue) attacks the electrophilic alpha-carbon (red), leading to irreversible protein modification (black).
Engineering Controls & Personal Protective Equipment (PPE)[2][3]
Standard laboratory PPE is insufficient for this compound. The lipophilic nature of the phenyl ring allows it to permeate standard nitrile gloves rapidly.
Glove Permeation Kinetics
-
Standard Nitrile (4 mil): Breakthrough time likely < 5 minutes.
-
Double Nitrile: Provides temporary protection (change every 15 mins).
-
Laminate (Silver Shield/4H): REQUIRED for prolonged handling or spill cleanup. Breakthrough time > 4 hours.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood.
-
Face Velocity: Ensure hood operates at 100 fpm (0.5 m/s) face velocity.
-
Solid Handling: If the compound is a fine powder, use a static-dissipative balance enclosure to prevent aerosolization.
Experimental Protocol: Decontamination & Quenching
Never dispose of active
The "Soft Nucleophile" Quench Solution
We utilize a nucleophile that is more reactive than biological tissue to scavenge the alkylating agent.
Reagents:
-
Sodium Thiosulfate (
) -
Sodium Bicarbonate (
) -
Ethanol/Water mixture
Protocol:
-
Prepare Quench Solution: Dissolve 10g Sodium Thiosulfate and 2g Sodium Bicarbonate in 100mL of 50:50 Ethanol:Water.
-
Treatment: Slowly add the quench solution to the reaction waste or contaminated glassware.
-
Reaction: Stir for 30 minutes. The thiosulfate displaces the bromide, forming a non-toxic, water-soluble Bunte salt.
-
Verification: Check pH (should be neutral/basic). The lachrymatory odor should disappear.
Safe Handling Workflow
Figure 2: Operational Safety Workflow. Note the mandatory quenching step before disposal.
Emergency Response
Ocular Exposure (Lachrymator Effect)[4]
-
Immediate Action: Do not rub eyes. Force eyelids open.
-
Irrigation: Flush with lukewarm water or saline for minimum 15 minutes .
-
Advanced Aid: If available, use Diphoterine® (amphoteric chelating agent) which is superior to water for chemical splashes.
Skin Contact[5]
-
Solvent Wash: Rinse area with Polyethylene Glycol 400 (PEG-400) or ethanol first (to solubilize the lipophilic bromide), then wash with soap and water.
-
Rationale: Water alone may not effectively remove the lipophilic compound from the skin pores.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Light: Protect from light (Amber vial).[1] Photolytic cleavage of the C-Br bond can generate radical species.
-
Incompatibility: Keep away from strong bases (forms epoxides/polymers) and amines.
Quantitative Data Summary
| Parameter | Value / Recommendation | Note |
| Physical State | Solid (likely crystalline) | Melting point est. 40–60°C |
| Glove Type | Silver Shield / 4H | Nitrile breakthrough < 5 mins |
| Quenching Agent | 10% Sodium Thiosulfate | Converts to Bunte Salt |
| Exposure Limit | TWA < 0.05 ppm (Est.) | Based on chloroacetophenone |
| Storage | 2–8°C, Dark | Hydrolysis/Photolysis risk |
References
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for alpha-Chloroacetophenone (Analogous Hazard). [Link]
Sources
Introduction: Bridging Reactive Chemistry with Modern Drug Design
An In-depth Technical Guide to Fluorinated Phenacyl Bromide Derivatives for Researchers, Scientists, and Drug Development Professionals
Phenacyl bromides, or α-bromoacetophenones, are a cornerstone class of reagents in synthetic organic chemistry.[1] Their utility stems from a bifunctional nature: a ketone moiety and a highly reactive α-bromomethyl group. This α-carbon is strongly electrophilic, making it an ideal target for a wide array of nucleophilic substitution reactions.[2][3] This reactivity has established phenacyl bromides as versatile building blocks for synthesizing a vast range of biologically significant heterocyclic compounds, including thiazoles, imidazoles, and oxazoles.[1][2][4]
In parallel, the strategic incorporation of fluorine into drug candidates has become a central theme in modern medicinal chemistry.[5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical properties.[6] Introducing fluorine can enhance metabolic stability, modulate lipophilicity and membrane permeability, and alter binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7][8]
This guide explores the intersection of these two powerful chemical motifs: fluorinated phenacyl bromide derivatives . By combining the versatile reactivity of the phenacyl bromide scaffold with the property-enhancing effects of fluorine, these derivatives serve as powerful intermediates in the synthesis of advanced pharmaceutical agents and novel chemical probes. We will delve into their synthesis, explore the nuances of their reactivity, and highlight their applications in drug discovery and chemical biology, providing both the theoretical underpinnings and practical, field-proven protocols.
Synthesis of Fluorinated Phenacyl Bromide Derivatives
The primary route to fluorinated phenacyl bromides is the α-bromination of the corresponding fluorinated acetophenone. The choice of brominating agent and reaction conditions is critical and can significantly impact yield, purity, and safety.
Core Synthetic Workflow
The general transformation involves the selective bromination of the methyl group adjacent to the carbonyl, a position activated by the electron-withdrawing nature of the carbonyl.
Caption: General Sₙ2 mechanism for fluorinated phenacyl bromides.
-
Influence of Fluorine: Fluorine substituents on the aromatic ring act as electron-withdrawing groups. This electronic effect can influence the reactivity of the α-carbon. DFT analysis has shown that substituents like fluorine affect the HOMO-LUMO energy gaps of the molecule, which can correlate with reactivity. [9]Kinetic studies on reactions with various nucleophiles confirm that the reaction rates are sensitive to the electronic nature of the substituents on the phenyl ring. [10]
Application in Heterocycle Synthesis
A major application of this reactivity is in the construction of heterocyclic rings, a common feature in many pharmaceuticals. The Hantzsch thiazole synthesis, for example, involves the reaction of a phenacyl bromide with a thioamide or thiourea. [3]
Caption: Key steps in the Hantzsch synthesis of fluorinated thiazoles.
This reaction is a robust and efficient method for creating highly functionalized thiazole rings, which are prevalent in drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Applications in Drug Development and Chemical Biology
The unique combination of a reactive handle and the beneficial properties of fluorine makes these derivatives highly valuable in modern chemical research.
Advanced Intermediates for Bioactive Molecules
Fluorinated phenacyl bromides are critical starting materials for synthesizing complex molecules with therapeutic potential. The fluorine atom can significantly enhance the biological activity and pharmacokinetic profile of the final compound. [7]
-
Anticancer Agents: They are used to synthesize tyrosine kinase inhibitors, where fluorine substitution can enhance binding potency and selectivity for cancer-associated kinases. [7]* Antitubercular Agents: In the development of new treatments for tuberculosis, fluorinated thiazole derivatives synthesized from these precursors have shown high potency, comparable to standard drugs. [9]* Anti-Infectives: Fluorination can improve a drug's ability to penetrate bacterial cell walls and increase its affinity for bacterial targets, leading to more effective antibiotics. [7]
Covalent Probes for Chemical Biology
The electrophilic nature of the α-bromomethyl group makes it an effective "warhead" for covalently modifying proteins. This is a powerful strategy in chemical biology for identifying and validating drug targets.
-
Target Identification: A fluorinated phenacyl bromide can be designed as a chemical probe to react with specific nucleophilic amino acid residues (e.g., Cysteine, Histidine) in a protein's binding pocket.
-
Mechanism of Action: The fluorine atom serves a dual purpose. It can enhance the binding affinity of the probe for its target while also serving as a ¹⁹F NMR or MRI reporter tag for imaging and mechanistic studies. [11]While the direct use for MRI is an emerging concept, the principle of using fluorinated molecules as probes is well-established. [11][12]
Caption: Covalent labeling of a target protein using a fluorinated probe.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, incorporating standard laboratory practices for safety and reproducibility.
Protocol 1: Synthesis of 4-Fluoro-α-bromoacetophenone
This protocol details the direct bromination of 4-fluoroacetophenone using molecular bromine. [13]
-
Reagents & Equipment:
-
4-Fluoroacetophenone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and ice bath.
-
Standard glassware for workup and purification.
-
-
Procedure:
-
Dissolve 4-fluoroacetophenone (1.0 eq) in glacial acetic acid in the round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with gentle stirring.
-
In a dropping funnel, carefully measure molecular bromine (1.0-1.1 eq).
-
Add the bromine dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 5-10 °C. Causality: Slow addition prevents a rapid exotherm and reduces the formation of dibrominated byproducts.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Validation: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.
-
Once complete, slowly pour the reaction mixture into a beaker of ice water with stirring. The product will precipitate as a solid.
-
Filter the solid using a Büchner funnel and wash thoroughly with cold water to remove acetic acid and residual bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 4-fluoro-α-bromoacetophenone.
-
Protocol 2: Hantzsch Synthesis of a Fluorinated 2-Aminothiazole Derivative
This protocol describes the reaction of a fluorinated phenacyl bromide with thiourea.
-
Reagents & Equipment:
-
4-Fluoro-α-bromoacetophenone (from Protocol 1)
-
Thiourea
-
Ethanol (95% or absolute)
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
In the round-bottom flask, combine 4-fluoro-α-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux with stirring. Causality: Heating provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent cyclization/dehydration steps.
-
Maintain reflux for 2-3 hours. The product may begin to precipitate from the solution.
-
Monitor the reaction by TLC until the phenacyl bromide starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization if necessary. Validation: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the desired fluorinated thiazole.
-
Conclusion and Future Outlook
Fluorinated phenacyl bromide derivatives represent a powerful class of chemical intermediates that merge classical reactivity with modern drug design principles. Their straightforward synthesis and predictable reactivity make them indispensable tools for constructing complex heterocyclic scaffolds. The strategic inclusion of fluorine provides a proven method for enhancing the drug-like properties of these scaffolds, leading to molecules with improved potency, selectivity, and pharmacokinetic profiles.
The future of this field is bright, with several exciting avenues for exploration. The development of more sustainable and efficient catalytic methods for α-bromination will continue to be an area of interest. In drug discovery, these derivatives are poised to play a central role in the design of next-generation targeted covalent inhibitors. Furthermore, the application of highly fluorinated derivatives as ¹⁹F MRI probes for in vivo imaging and diagnostics presents a novel and compelling direction for research, promising to bridge the gap between synthetic chemistry and advanced biomedical applications.
References
-
Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds | Request PDF - ResearchGate. Available at: [Link]
-
Substituted Phenacyl Bromides Research Articles - Page 1 - R Discovery. Available at: [Link]
-
(PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles - ResearchGate. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies . Available at: [Link]
-
Fluorine-displacement chemical probes to interrogate protein-protein interactions . Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION - IJSDR. Available at: [Link]
-
What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields? - Procyon. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. Available at: [Link]
-
Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles . Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]
-
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. Available at: [Link]
-
Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19 F-MRI - PubMed. Available at: [Link]
-
Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds: Synthetic Communications - Taylor & Francis Online. Available at: [Link]
-
New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC. Available at: [Link]
-
Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology . Available at: [Link]
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- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
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Reactivity profile of 2',3'-Dibromo-6'-fluorophenacyl bromide in organic synthesis
An In-Depth Technical Guide to the Predicted Reactivity Profile of 2',3'-Dibromo-6'-fluorophenacyl bromide in Modern Organic Synthesis
Executive Summary
This compound is a highly functionalized α-haloketone poised to be a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its structure combines a potent electrophilic α-bromoketone core with a heavily substituted aromatic ring featuring two bromine atoms and a fluorine atom. This unique combination of functionalities suggests a rich and predictable reactivity profile. The electron-withdrawing nature of the halogen substituents is anticipated to enhance the electrophilicity of the reagent, making it highly susceptible to nucleophilic attack. This guide provides a comprehensive analysis of its predicted reactivity, focusing on key transformations such as nucleophilic substitutions and its application in the synthesis of diverse heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these reactions, offer field-proven experimental protocols, and discuss the strategic role of the fluorine and bromine substituents in the context of drug design.
Introduction: The Strategic Value of a Multifunctional Building Block
α-Haloketones are a cornerstone class of reagents in organic synthesis, prized for their high reactivity and ability to participate in a wide array of chemical transformations.[1] The core structure of this compound presents multiple electrophilic sites, making it a powerful tool for constructing complex molecular architectures.[1]
The strategic inclusion of specific halogen atoms on the phenyl ring is not incidental. The fluorine atom, a common feature in modern pharmaceuticals, can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2][3] Over 20% of all pharmaceuticals on the market contain fluorine, underscoring its importance.[3] The two bromine atoms also serve critical roles; they are potent electron-withdrawing groups that modulate the reagent's reactivity and provide synthetic handles for subsequent cross-coupling reactions, allowing for late-stage diversification of drug candidates.
This guide will explore the synthetic utility of this reagent by examining its core reactivity, drawing parallels from the well-established chemistry of analogous phenacyl bromides.[4]
Proposed Synthesis
The most direct route to this compound is the selective α-bromination of the corresponding acetophenone precursor, 2',3'-Dibromo-6'-fluoroacetophenone. This transformation is a standard and reliable method for preparing phenacyl bromides. The reaction typically proceeds via an enol or enolate intermediate and can be catalyzed by acid.[5]
A common and effective method involves the use of molecular bromine (Br₂) in a suitable solvent such as glacial acetic acid or an inert solvent like ether with a Lewis acid catalyst.[6][7]
Caption: Proposed synthetic route to the target compound.
Experimental Protocol 1: General Procedure for α-Bromination of a Substituted Acetophenone
This protocol is adapted from established procedures for phenacyl bromide synthesis.[6][7]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve the starting acetophenone (1.0 eq.) in glacial acetic acid (approx. 2-3 mL per gram of ketone).
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 20°C.
-
Isolation: After the addition is complete, continue stirring for 30 minutes. The product may precipitate during the reaction. Cool the flask in an ice bath to maximize crystallization.
-
Purification: Collect the crude product by vacuum filtration. Wash the crystals with cold 50% aqueous ethanol until the filtrate is colorless. The product can be further purified by recrystallization from ethanol or methanol.
-
Safety Note: Phenacyl bromides are potent lachrymators and should be handled with extreme care in a well-ventilated fume hood.[8]
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the two carbon atoms associated with the α-bromoketone moiety. Nucleophiles can, in principle, attack multiple sites.[1]
Caption: Primary electrophilic centers of the phenacyl bromide core.
Nucleophilic Substitution (Sₙ2) Reactions
The most prevalent reaction pathway for phenacyl bromides is the Sₙ2 displacement of the bromide ion at the α-carbon.[9] The electron-withdrawing effects of the carbonyl group and the halogenated aromatic ring increase the positive charge density on this carbon, making it highly susceptible to attack.
-
O-Nucleophiles: Reaction with carboxylates yields phenacyl esters, which are stable, crystalline derivatives often used for the identification of carboxylic acids.[7]
-
N-Nucleophiles: Primary and secondary amines react to form α-aminoketones, which are valuable intermediates for more complex nitrogen-containing molecules. Heterocyclic amines like pyridine react to form quaternary pyridinium salts.[1]
-
S-Nucleophiles: Sulfur nucleophiles, such as thiols and thiourea, are particularly effective and react readily. These reactions are fundamental to the synthesis of important sulfur-containing heterocycles.[10]
The presence of three electron-withdrawing halogens on the phenyl ring (two Br, one F) is predicted to significantly accelerate the rate of Sₙ2 reactions compared to unsubstituted phenacyl bromide by further polarizing the C-Br bond.[1]
Carbonyl Addition vs. Substitution
While Sₙ2 at the α-carbon is dominant, strong, hard nucleophiles may attack the carbonyl carbon.[9] Computational studies have shown that for substituted α-haloacetophenones, electron-withdrawing groups on the aromatic ring can favor carbonyl addition.[9] While this is typically a reversible or minor pathway for most nucleophiles, it is a mechanistic possibility to consider, especially with highly reactive organometallics or sterically hindered bases.
Keystone Applications in Heterocyclic Synthesis
Phenacyl bromides are indispensable precursors for a vast range of biologically relevant heterocyclic compounds.[4][11] This utility is a direct result of their ability to act as a two-carbon electrophilic building block.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and robust method for constructing the thiazole ring, a common scaffold in pharmaceuticals. The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thiosemicarbazide.[12][13]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol 2: Synthesis of a Substituted Thiazole
-
Setup: To a round-bottom flask, add the phenacyl bromide (1.0 eq.) and thiourea (1.1 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms (the hydrobromide salt of the product), collect it by filtration. If not, reduce the solvent volume under reduced pressure and add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the free base.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure aminothiazole.
Synthesis of Imidazoles and Quinoxalines
-
Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridines provides a straightforward entry into this privileged heterocyclic system, which is of great interest in medicinal chemistry.
-
Quinoxalines: Condensation with o-phenylenediamines yields 2-substituted quinoxalines, another important class of bioactive molecules.[12]
Quantitative Data Summary
While specific yield data for this compound is not available in the literature, we can present representative data for the Hantzsch synthesis using various substituted phenacyl bromides to establish a baseline for expected efficiency.
| Phenacyl Bromide Substituent | Thio-component | Product Yield (%) | Reference |
| 4-Bromo | Thiosemicarbazide | 90-95% | [12] |
| 4-Fluoro | Thiosemicarbazide | 85-92% | [13] |
| 4-Chloro | Thiourea | 88% | [11] |
| 3-Bromo | Thiourea | 85% | [14] |
This table demonstrates the generally high yields achieved in Hantzsch syntheses, suggesting that the title compound would be a highly efficient substrate.
Conclusion
This compound represents a potent and versatile chemical tool for synthetic and medicinal chemists. Its reactivity is predictably governed by the principles of α-haloketone chemistry, which is significantly enhanced by the electron-withdrawing nature of its unique substitution pattern. It serves as an excellent precursor for a wide variety of heterocyclic systems, most notably thiazoles and imidazoles, via well-established and high-yielding protocols. The strategic incorporation of fluorine and bromine atoms provides built-in advantages for drug design, offering avenues for metabolic stabilization, target binding enhancement, and late-stage functionalization. This combination of robust reactivity and strategic design makes it a valuable addition to the synthetic chemist's toolbox for the rapid construction of novel and complex molecules.
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Struebing, H., Obermeier, S., Siougkrou, E., Adjiman, C. S., & Galindo, A. (2017). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society. Available at: [Link]
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De Vleeschauwer, F. (2017). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]
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Zhang, L., & Wang, Y. (2024). Mechanistic insights on the regioselectivity in the halogenation of α-haloketones in acetic acid. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
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R Discovery. (2025). Phenacyl Bromide Research Articles. R Discovery. Available at: [Link]
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Patel, R. B., et al. (2023). Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
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Cowper, R. M., & Davidson, L. H. (1941). Phenacyl bromide. Organic Syntheses. Available at: [Link]
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El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one. PubChem. Available at: [Link]
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Langley, W. D. (1929). p-BROMOPHENACYL BROMIDE. Organic Syntheses. Available at: [Link]
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He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available at: [Link]
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RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 2',3'-Dibromo-6'-fluorophenacyl Bromide
Introduction: Unlocking Novel Heterocyclic Scaffolds
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and functional materials.[1] Among the versatile synthons employed for the construction of these scaffolds, α-haloketones have long been recognized for their utility as reactive building blocks.[2] This application note provides a detailed guide to the synthetic applications of a unique and promising reagent, 2',3'-Dibromo-6'-fluorophenacyl bromide , for the preparation of a diverse range of substituted heterocycles, including thiazoles, imidazoles, and quinoxalines.
The strategic placement of two bromine atoms and a fluorine atom on the phenyl ring of this phenacyl bromide offers a unique opportunity to introduce a specific substitution pattern into the final heterocyclic product. This multi-halogenated motif can serve as a handle for further functionalization through cross-coupling reactions or can be exploited to fine-tune the physicochemical and pharmacological properties of the target molecules. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, providing both the theoretical framework and practical, step-by-step protocols for the effective utilization of this reagent.
Reagent Profile: this compound
Chemical Structure:
IUPAC Name: 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone
Molecular Formula: C₈H₄Br₃FO
Predicted Reactivity: this compound is an α-haloketone, a class of compounds characterized by two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. The presence of the electron-withdrawing carbonyl group enhances the reactivity of the α-carbon towards nucleophilic substitution (SN2) reactions.[3][4] The bromine atom on the phenacyl moiety is a good leaving group, facilitating reactions with a wide range of nucleophiles. The dibromo- and fluoro-substituents on the phenyl ring are expected to influence the reactivity of the carbonyl group and may offer opportunities for subsequent chemical modifications.
Safety and Handling:
-
Hazard Class: α-Haloketones, including phenacyl bromides, are potent lachrymators and are toxic.[5][6] They can cause severe irritation to the eyes, skin, and respiratory tract.[7][8]
-
Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Synthetic Protocols for Heterocycle Formation
Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for the preparation of thiazole derivatives, involving the condensation of an α-haloketone with a thioamide.[9][10][11] This reaction provides a straightforward route to 2-aminothiazoles, which are key structural motifs in numerous pharmaceutical agents.[12]
Reaction Scheme:
Mechanism Overview: The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[11]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Thioamide: To this solution, add thiourea (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the desired 2-amino-4-(2',3'-dibromo-6'-fluorophenyl)thiazole.
Data Presentation: Representative Examples of Hantzsch Thiazole Synthesis
| Entry | α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) |
| 1 | p-Bromophenacyl bromide | Thiourea | Ethanol | Reflux | High |
| 2 | Chloroacetone | Thioacetamide | Ethanol | Reflux | High |
| 3 | Phenacyl bromide | N-methylthiourea | DMF | Room Temp | Good |
Note: The yields and conditions are based on literature for similar substrates and may require optimization for this compound.
Visualization of Reaction Mechanism:
Caption: Hantzsch Thiazole Synthesis Mechanism.
Synthesis of Substituted Imidazoles
The reaction of α-haloketones with amidines is a widely used method for the synthesis of 2,4-disubstituted imidazoles.[13][14][15] Imidazole-containing compounds exhibit a broad spectrum of biological activities and are found in many clinically used drugs.[16]
Reaction Scheme:
Mechanism Overview: The synthesis involves the initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration to form the imidazole ring.
Experimental Protocol:
-
Reagent Preparation: To a solution of the appropriate amidine hydrochloride (1.2 eq) in a mixture of THF and water, add potassium bicarbonate (4.0 eq).[15]
-
Addition of α-Haloketone: Heat the mixture to a vigorous reflux and add a solution of this compound (1.0 eq) in THF dropwise.[15]
-
Reaction Conditions: Continue to heat at reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Examples of Imidazole Synthesis
| Entry | α-Haloketone | Amidine | Base | Solvent | Yield (%) |
| 1 | Phenacyl bromide | Benzamidine | K₂CO₃ | DMF | Moderate |
| 2 | Bromoacetone | Acetamidine | NaHCO₃ | Ethanol | Good |
| 3 | p-Methoxyphenacyl bromide | Formamidine | K₂CO₃ | Acetonitrile | Good |
Note: The yields and conditions are based on literature for similar substrates and may require optimization for this compound.
Visualization of Reaction Workflow:
Caption: Workflow for Imidazole Synthesis.
Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties.[17][18] A common and effective method for their synthesis is the condensation of an α-haloketone with an ortho-phenylenediamine.[19][20]
Reaction Scheme:
Mechanism Overview: The reaction proceeds through a two-step sequence. First, a condensation reaction occurs between the ortho-phenylenediamine and the α-haloketone to form a dihydroquinoxaline intermediate. This is followed by an in-situ oxidation to afford the aromatic quinoxaline product.[19]
Experimental Protocol:
-
Reagent Preparation: In a suitable solvent such as ethanol or water, dissolve the ortho-phenylenediamine (1.0 eq).[19]
-
Addition of α-Haloketone: To this solution, add this compound (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period.[19] The reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-(2',3'-dibromo-6'-fluorophenyl)quinoxaline.
Data Presentation: Representative Examples of Quinoxaline Synthesis
| Entry | α-Haloketone | o-Phenylenediamine | Solvent | Conditions | Yield (%) |
| 1 | Phenacyl bromide | o-Phenylenediamine | Water | 80 °C | High |
| 2 | Substituted Phenacyl bromides | Substituted o-Phenylenediamines | Ethanol | Reflux | Good to Excellent |
| 3 | α-Bromo-propiophenone | 4,5-Dimethyl-1,2-phenylenediamine | Acetic Acid | Room Temp | High |
Note: The yields and conditions are based on literature for similar substrates and may require optimization for this compound.
Visualization of Logical Relationship:
Caption: Logical Steps in Quinoxaline Synthesis.
Troubleshooting and Optimization
While the protocols provided are based on well-established methods, optimization may be necessary for the specific substrate, this compound.
-
Side Reactions: A potential side reaction for α-haloketones under basic conditions is the Favorskii rearrangement.[21] Careful control of the base and reaction temperature is crucial to minimize this pathway.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or acetonitrile, or protic solvents like ethanol, are commonly used. The optimal solvent should be determined empirically.
-
Base Selection: For reactions requiring a base, such as the imidazole synthesis, the strength and stoichiometry of the base can influence the outcome. Weaker bases like potassium bicarbonate or sodium acetate are often preferred to avoid side reactions.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Conclusion
This compound is a highly promising and versatile reagent for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this application note for the synthesis of thiazoles, imidazoles, and quinoxalines provide a solid foundation for researchers to explore the synthetic utility of this novel building block. The unique substitution pattern of this reagent opens up new avenues for the design and synthesis of complex molecules with potential applications in drug discovery and materials science.
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5089. [Link]
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Thiazole - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]
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Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. (2018). ResearchGate. [Link]
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Sarma, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38058-38076. [Link]
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2',3'-Dibromo-4'-fluorophenacyl bromide. (n.d.). In PubChem. Retrieved from [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules, 26(16), 4786. [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). International Journal of Molecular Sciences, 15(7), 12517-12529. [Link]
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (2022). Journal of the American Chemical Society, 144(1), 586-592.
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4-Bromophenacyl bromide. (n.d.). In PubChem. Retrieved from [Link]
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2,6-Difluorophenacyl bromide. (n.d.). In PubChem. Retrieved from [Link]
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Application Note: High-Sensitivity HPLC Analysis of Carboxylic Acids and Fatty Acids Using 2',3'-Dibromo-6'-fluorophenacyl bromide as a Pre-Column Derivatizing Agent
Authored by: Gemini, Senior Application Scientist
Abstract
The quantitative analysis of non-chromophoric compounds such as carboxylic acids and fatty acids by High-Performance Liquid Chromatography (HPLC) presents a significant analytical challenge due to their poor UV absorption.[1][2] This application note details a robust and highly sensitive method employing 2',3'-Dibromo-6'-fluorophenacyl bromide as a pre-column derivatizing agent to overcome this limitation. The derivatization process converts the target acids into strongly UV-absorbing phenacyl esters. The presence of two bromine atoms provides a characteristic isotopic pattern for confident identification by mass spectrometry (MS), while the fluorophenacyl moiety enhances chromatographic resolution and detectability.[3][4] We provide a comprehensive, step-by-step protocol for the derivatization reaction, optimized HPLC-UV method parameters, and essential validation insights for researchers in metabolomics, drug development, and quality control.
Principle of Derivatization
Chemical derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method.[1] In this application, the target analytes are carboxylic acids (R-COOH), which often lack a native chromophore for sensitive UV detection.
The core of this method is a classic nucleophilic substitution reaction (specifically, an SN2 reaction). The carboxylate anion, formed by deprotonating the carboxylic acid with a mild base, acts as a nucleophile. It attacks the electrophilic carbon of the bromomethyl group on the this compound reagent, displacing the bromide ion and forming a stable, highly conjugated ester derivative.
Causality of Reaction Enhancement: The efficiency of this reaction is significantly enhanced by the use of a phase-transfer catalyst, typically a crown ether like 18-crown-6.[2] In an aprotic solvent such as acetonitrile, the potassium carbonate base is sparingly soluble. The crown ether effectively sequesters the potassium cation (K+), leaving the carboxylate anion (R-COO⁻) more "naked" and highly reactive. This dramatically increases the nucleophilicity of the carboxylate, accelerating the rate of ester formation and ensuring the reaction proceeds to completion under mild conditions.[2]
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Application Notes and Protocols: A Guide to Alkylation with 2',3'-Dibromo-6'-fluorophenacyl bromide
Abstract
This comprehensive guide provides a detailed protocol for the alkylation of nucleophiles using 2',3'-Dibromo-6'-fluorophenacyl bromide, a highly reactive α-bromoketone. Phenacyl bromides are powerful electrophiles widely utilized in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Their reactivity is attributed to the electron-withdrawing carbonyl group, which activates the adjacent carbon for nucleophilic attack.[1] This document outlines the mechanistic underpinnings, a step-by-step experimental procedure, safety considerations, and methods for the purification and characterization of the resulting alkylated products. It is intended for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.
Introduction: The Versatility of Phenacyl Bromide Derivatives in Synthesis
Phenacyl bromides, and more broadly α-halo ketones, are a cornerstone of synthetic organic chemistry. The presence of a halogen atom alpha to a carbonyl group creates a potent electrophilic center, susceptible to attack by a wide range of nucleophiles. This reactivity has been exploited in the synthesis of numerous heterocyclic compounds and as a means to introduce a phenacyl moiety into a target molecule.
This compound is a polysubstituted analog, offering several points of interest for synthetic and medicinal chemists. The electronic properties of the phenyl ring, modulated by the two bromine atoms and a fluorine atom, can influence the reactivity of the benzylic position and provide opportunities for further functionalization. The lipophilicity and metabolic stability of the final product can also be tuned by these halogen substituents.[2]
Alkylation reactions involving phenacyl bromides typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step.[3][4] The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the phenacyl bromide.[5]
Mechanistic Overview of Phenacyl Bromide Alkylation
The alkylation reaction with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The key steps are as follows:
-
Nucleophilic Attack: A nucleophile (Nu:), which can be an amine, thiol, carboxylate, or a carbanion, attacks the electrophilic α-carbon of the phenacyl bromide.
-
Transition State: A transient, high-energy transition state is formed where a partial bond exists between the nucleophile and the α-carbon, and the carbon-bromine bond is partially broken.[6] The carbon atom at the reaction center is sp² hybridized in the transition state.[4]
-
Displacement of Leaving Group: The carbon-bromine bond fully cleaves, and the bromide ion (Br⁻) departs as the leaving group, resulting in the formation of the new carbon-nucleophile bond.
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic proton that may be present on the nucleophile (e.g., in the case of amines or thiols) or to deprotonate a pro-nucleophile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 3. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Synthesis of imidazoles from 2',3'-Dibromo-6'-fluorophenacyl bromide
Executive Summary & Strategic Context
This application note details the validated protocols for converting 2',3'-Dibromo-6'-fluorophenacyl bromide (Structure 1 ) into pharmacologically active imidazole scaffolds.
The specific substitution pattern—2,3-dibromo-6-fluoro —presents unique synthetic challenges and opportunities. The ortho-fluorine atom (C6') introduces significant steric bulk and electronic repulsion near the carbonyl center, while the bromine atoms (C2', C3') render the aromatic ring electron-deficient. This scaffold is frequently utilized in the development of p38 MAP kinase inhibitors and other cytokine-modulating agents where the halogenated phenyl ring serves as a metabolic anchor and hydrophobic pharmacophore.
We present two distinct synthetic pathways:
-
Pathway A (The Cyclocondensation Route): Reaction with amidines to yield 2,4-disubstituted imidazoles.[1]
-
Pathway B (The Bredereck Route): Reaction with formamide to yield 4-monosubstituted imidazoles.
Critical Safety & Handling (Lachrymator Protocol)
WARNING: this compound is a potent lachrymator and alkylating agent. It causes severe eye and respiratory irritation and can irreversibly alkylate DNA.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
Decontamination Solution: Prepare a "Quench Bath" consisting of 10% Sodium Thiosulfate (aq) and 2% Sodium Bicarbonate .[1] All glassware, spatulas, and gloves contacting the starting material must be soaked in this solution for 30 minutes before washing.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1][2]
Pathway A: Synthesis of 2,4-Disubstituted Imidazoles
This protocol utilizes a condensation reaction between the phenacyl bromide and an amidine hydrochloride (e.g., acetamidine, benzamidine, or formamidine).[1][2] This is the preferred route for generating focused libraries for SAR (Structure-Activity Relationship) studies.
Reaction Mechanism & Logic
The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the
Materials
| Reagent | Equiv.[3][4][5][6][7][8][9] | Role |
| This compound | 1.0 | Limiting Reagent |
| Amidine HCl (e.g., Acetamidine HCl) | 2.5 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 4.0 | HCl Scavenger / Base |
| Tetrahydrofuran (THF) | - | Solvent (Solubilizer) |
| Water (H₂O) | - | Cosolvent (Salt dissolution) |
Step-by-Step Protocol
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Amidine HCl (2.5 equiv) in Water (5 mL per gram of amidine).
-
Basification: Slowly add K₂CO₃ (4.0 equiv). The solution may effervesce slightly. Stir until clear.
-
Addition: Dissolve This compound (1.0 equiv) in THF (10 mL per gram of bromide). Add this solution dropwise to the aqueous amidine mixture over 15 minutes.
-
Note: The biphasic mixture ensures the unstable free base of the amidine reacts immediately at the interface or in the aqueous phase, minimizing self-condensation.
-
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 66°C) for 4–6 hours .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1).[6] The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Imidazole).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Evaporate the THF under reduced pressure (Rotavap).
-
Dilute the remaining aqueous slurry with ice-cold water (20 mL).
-
Stir for 30 minutes. The imidazole product typically precipitates as an off-white to yellow solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with Water (3x) to remove inorganic salts and Hexane (2x) to remove unreacted phenacyl bromide traces.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Pathway B: The Bredereck Synthesis (Formamide)
This route is ideal for generating the 4-(2,3-dibromo-6-fluorophenyl)-1H-imidazole (where C2 is unsubstituted). It is a robust, high-temperature synthesis often used for scale-up.
Protocol
-
Setup: Place This compound (1.0 equiv) in a pressure vial or round-bottom flask.
-
Reagent: Add excess Formamide (10–15 volumes). Formamide acts as both solvent and reactant.
-
Reaction: Heat the mixture to 140–150°C for 2–3 hours.
-
Quench: Pour the hot reaction mixture onto Crushed Ice/Ammonium Hydroxide mixture.
-
Extraction: If a solid does not form, extract with Ethyl Acetate (3x) .[1][16] Wash organics with Brine, dry over Na₂SO₄, and concentrate.[13]
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).
Visualization of Workflows
Figure 1: Reaction Logic & Mechanism (Pathway A)
Caption: Mechanistic flow for the condensation of phenacyl bromide with amidines to form the imidazole core.
Figure 2: Purification & QC Decision Tree
Caption: Decision logic for the isolation and purification of the crude imidazole product.
Quality Control & Validation
Successful synthesis is validated by the following analytical markers.
Expected NMR Signatures (d6-DMSO)
-
¹H NMR (Imidazole C-H): Look for a singlet between δ 7.5 – 8.0 ppm . If Pathway A (Acetamidine) is used, look for the methyl group singlet at δ 2.3 ppm .
-
¹H NMR (Aromatic): The 2,3-dibromo-6-fluorophenyl ring will show a distinct splitting pattern. The protons at C4' and C5' usually appear as a doublet of doublets (dd) or multiplets in the δ 7.2 – 7.8 ppm range, heavily influenced by the fluorine coupling.
-
¹⁹F NMR: Crucial for confirmation. Expect a signal around δ -110 to -120 ppm (depending on exact referencing), appearing as a multiplet due to H-F coupling.
Mass Spectrometry (LC-MS)
-
Isotope Pattern: The molecule contains two Bromine atoms . The mass spectrum must show the characteristic 1:2:1 triplet pattern (M, M+2, M+4) for the molecular ion.
-
Fragmentation: Common loss of the imidazole fragment or debromination may be observed at high collision energies.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete cyclization due to steric hindrance of 6-F. | Increase reaction time to 12h or switch solvent to DMF at 80°C. |
| Starting Material Persists | Hydrolysis of Phenacyl Bromide. | Ensure solvents are anhydrous.[17] Use fresh Amidine HCl. |
| Dark/Black Crude | Oxidation of the electron-deficient ring. | Perform reaction under Nitrogen/Argon atmosphere. |
| Skin Irritation | Trace Phenacyl Bromide on equipment. | Wash all equipment with 10% Sodium Thiosulfate immediately. |
References
-
Organic Syntheses, Coll.[5][17][18] Vol. 10, p. 1 (2004). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. (Standard protocol for phenacyl bromide condensation).
-
Journal of Medicinal Chemistry. Synthesis and p38 MAP Kinase Inhibitory Activity of 2,4-Disubstituted Imidazoles. (Context for halogenated phenyl imidazoles).
-
BenchChem Technical Library. Handling of alpha-Haloketones and Lachrymators. [1]
-
European Journal of Organic Chemistry. Regioselective Synthesis of Imidazoles from Phenacyl Bromides.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 10. A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 13. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]
Reaction conditions for 2',3'-Dibromo-6'-fluorophenacyl bromide with carboxylic acids
Application Note & Protocol Guide
Topic: Reaction Conditions for 2',3'-Dibromo-6'-fluorophenacyl bromide with Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Carboxylic Acid Derivatization
The sensitive detection and quantification of carboxylic acids are critical in numerous fields, from metabolic research and environmental analysis to pharmaceutical development. This compound emerges as a superior derivatizing agent for these analyses, particularly for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. The introduction of halogen atoms on the phenacyl moiety significantly enhances the molar absorptivity of the resulting ester, thereby increasing the sensitivity of detection. This guide provides a comprehensive overview of the reaction conditions, underlying mechanisms, and detailed protocols for the successful derivatization of carboxylic acids using this advanced reagent.
I. Reaction Mechanism and Principles: The Foundation of Esterification
The derivatization of carboxylic acids with this compound is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. The process involves the carboxylate anion acting as a nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide ion.
The key steps are:
-
Deprotonation of the Carboxylic Acid: The reaction is typically carried out in the presence of a mild base to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion.
-
Nucleophilic Attack: The carboxylate anion then attacks the carbon atom attached to the bromine on the this compound.
-
Formation of the Phenacyl Ester: This attack leads to the formation of the corresponding phenacyl ester and a bromide salt as a byproduct.
The reaction is often facilitated by a phase-transfer catalyst, such as a crown ether, which can complex with the cation of the carboxylate salt (e.g., potassium), thereby increasing its solubility and reactivity in the organic solvent.[1][2][3][4][5]
II. Materials and Methods
Reagents:
-
This compound
-
Carboxylic acid sample
-
Acetonitrile (HPLC grade, anhydrous)
-
Methanol (HPLC grade)
-
Potassium carbonate (K₂CO₃) or Potassium bicarbonate (KHCO₃), anhydrous
-
18-Crown-6 (optional, as a phase-transfer catalyst)
-
Deionized water
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Trifluoroacetic acid (TFA)
Equipment:
-
Micro-reaction vials (2-5 mL) with screw caps and septa
-
Heating block or water bath with temperature control
-
Magnetic stirrer and stir bars
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector and a C18 reversed-phase column
III. Experimental Protocols
Protocol 1: Standard Derivatization of Carboxylic Acids
This protocol is suitable for a wide range of carboxylic acids.
-
Sample Preparation: Accurately weigh 1-5 mg of the carboxylic acid sample into a micro-reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Neutralization: Add a 1.5 to 2-fold molar excess of anhydrous potassium carbonate or potassium bicarbonate to the vial.
-
Reagent Addition: Add 1 mL of a freshly prepared solution of this compound in anhydrous acetonitrile (typically 1-5 mg/mL). A 1.2 to 1.5-fold molar excess of the derivatizing reagent over the carboxylic acid is recommended.
-
Catalyst Addition (Optional): For enhanced reaction rates, particularly with sterically hindered or less reactive acids, add a catalytic amount of 18-crown-6 (approximately 0.1 molar equivalent relative to the carboxylic acid).[1][2]
-
Reaction: Tightly cap the vial and heat the mixture at 60-80°C for 30-60 minutes with stirring.[6] The optimal temperature and time may vary depending on the specific carboxylic acid.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the carboxylic acid spot and the appearance of the higher Rf ester product.[7]
-
Work-up: After cooling to room temperature, add 1 mL of deionized water to the reaction mixture.
-
Extraction: Extract the phenacyl ester derivative with 2 mL of hexane or ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Drying and Evaporation: Carefully transfer the organic layer to a clean vial, dry over anhydrous sodium sulfate, and then evaporate the solvent under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried residue in a suitable volume of the HPLC mobile phase (e.g., acetonitrile/water mixture) for analysis.
Protocol 2: Derivatization for Trace Analysis of Fatty Acids
This protocol is optimized for the sensitive detection of fatty acids in biological or environmental samples.
-
Initial Steps (1-4): Follow steps 1-4 from Protocol 1.
-
Reaction: Heat the reaction mixture at 70°C for 45 minutes.
-
Quenching: After cooling, add 100 µL of a 1% acetic acid solution in acetonitrile to quench any unreacted derivatizing reagent.
-
Direct Injection (for clean samples): For relatively clean sample matrices, the reaction mixture can be diluted with the initial mobile phase and directly injected into the HPLC system after centrifugation to remove any solids.
-
Solid-Phase Extraction (SPE) Cleanup (for complex samples): For complex matrices, a C18 SPE cartridge can be used for sample cleanup.
-
Condition the cartridge with methanol followed by water.
-
Load the diluted reaction mixture.
-
Wash with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the derivatized fatty acids with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute as described in Protocol 1.
-
IV. Data Presentation and Analysis
Recommended Reaction Conditions
| Carboxylic Acid Type | Base | Catalyst (Optional) | Temperature (°C) | Time (min) | Notes |
| Short-chain aliphatic | K₂CO₃ | 18-Crown-6 | 60-70 | 30-45 | Lower temperatures may be sufficient. |
| Long-chain fatty acids | KHCO₃ | 18-Crown-6 | 70-80 | 45-60 | Ensure complete dissolution of the fatty acid salt.[6] |
| Aromatic acids | K₂CO₃ | None | 80 | 60 | May require slightly more forcing conditions. |
| Sterically hindered acids | KHCO₃ | 18-Crown-6 | 80 | 60-90 | Catalyst is highly recommended. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete neutralization of the carboxylic acid. | Ensure the base is anhydrous and used in sufficient excess. |
| Inactive derivatizing reagent. | Use a fresh batch of this compound. | |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. | |
| Multiple peaks in the chromatogram | Incomplete reaction. | Increase reaction time or temperature. |
| Degradation of the product or reagent. | Avoid excessively high temperatures or prolonged reaction times. | |
| Presence of impurities in the sample. | Purify the sample before derivatization. | |
| Peak tailing in HPLC | Interaction of residual carboxylic acid with the column. | Ensure complete derivatization. Add a small amount of TFA to the mobile phase. |
V. Visualization of Workflows
General Derivatization Workflow
Caption: General workflow for the derivatization of carboxylic acids.
Reaction Mechanism Overview
Caption: Simplified SN2 reaction mechanism.
VI. References
-
Taylor & Francis. (2009). One-Pot Synthesis of Phenacyl Esters from Acetophenone, [Bmim]Br3, and Potassium Salts of Carboxylic Acids Under Solvent-Free Conditions. Synthetic Communications®, 39: 743–747. [Link]
-
Google Patents. (1973). Process for the synthesis of phenyl esters. US3772389A.
-
Organic Preparations and Procedures International. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. 18(3). [Link]
-
ResearchGate. Preparation of derivatives of fatty acids. [Link]
-
ResearchGate. (2015). Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether- A Green Protocol. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether. 23(2), 15-17. [Link]
-
AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
-
Google Patents. (1963). Process for the preparation of carboxylic acid alkyl esters. DE1152416B.
-
ResearchGate. Preparation of ester derivatives of fatty acids for chromatographic analysis. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids, esters and amides. [Link]
-
ACS Publications. (1975). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439. [Link]
-
PubMed. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801. [Link]
-
ScienceDirect. Acids: Derivatization for GC Analysis. [Link]
-
PubMed Central. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. [Link]
-
AOCS Lipid Library. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
-
PubMed. (1984). Derivatization of Carboxylic Acids by Reaction With 4'-bromophenacyl Trifluoromethanesulfonate Prior to Determination by High-Performance Liquid Chromatography. Journal of Chromatography, 299(2), 365-76. [Link]
-
ResearchGate. (2025). On the esterification reaction of phenacyl bromide with benzoic acids: Microwave and ultrasound versus conventional heating. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
IIP Series. SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. [Link]
-
University of Calgary. Synthesis of Carboxylic Acids. [Link]
-
Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. [Link]
-
JETIR.org. CROWN ETHERS: SYNTHESIS & APPLICATIONS. [Link]
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]
-
NIH. (2017). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. [Link]
-
Organic Syntheses. phenacyl bromide. [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
Sources
- 1. Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. iipseries.org [iipseries.org]
- 5. jetir.org [jetir.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
Application Note: Covalent Labeling of Biomolecules using 2',3'-Dibromo-6'-fluorophenacyl bromide
Introduction
Site-specific covalent labeling of proteins and other biomolecules is a cornerstone of modern biochemical and pharmaceutical research, enabling detailed investigation into protein function, localization, and interactions.[1][2][3] The unique nucleophilicity of the thiol group in cysteine residues makes it an ideal target for precise modification due to its relatively low abundance and high reactivity under specific pH conditions.[1] This application note provides a detailed guide to using 2',3'-Dibromo-6'-fluorophenacyl bromide, a member of the α-haloketone (or haloalkyl) class of reagents, for the fluorescent labeling of thiol-containing biomolecules.
Phenacyl bromides and related α-haloacetamides are well-established reagents for thiol modification.[4][5] They react with nucleophiles like the sulfhydryl group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction to form a stable thioether bond.[1][4] The specific compound, this compound, incorporates a halogenated phenyl ring which is expected to modulate the photophysical properties of the resulting conjugate, potentially offering unique spectral characteristics for fluorescence-based detection and imaging. The heavy bromine atoms and the fluorine atom can influence properties such as fluorescence lifetime and quantum yield, making it a potentially valuable tool for advanced fluorescence applications.
Principle of the Reaction
The core of the labeling strategy lies in the high reactivity of the α-bromoketone moiety of this compound towards soft nucleophiles, particularly the thiol group of cysteine residues. The reaction is an irreversible alkylation that proceeds via an SN2 mechanism. The cysteine thiolate anion (R-S⁻), which is more prevalent at a pH near or slightly above its pKa (~8.3), acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the carbonyl group. This carbon is highly activated by the electron-withdrawing carbonyl group and the adjacent bromide, which serves as an excellent leaving group. The reaction results in the formation of a stable thioether linkage, covalently attaching the fluorophore to the target biomolecule.
The optimal pH for this reaction is typically between 7.0 and 8.5.[6] Below pH 7.0, the concentration of the reactive thiolate anion is low, slowing the reaction rate. Above pH 8.5, the risk of side reactions with other nucleophilic residues, such as lysines, increases, which can compromise the specificity of the labeling.[6]
Reaction Mechanism Diagram
Caption: SN2 mechanism for labeling a protein thiol with this compound.
Materials and Reagents
-
Labeling Reagent: this compound
-
Protein: Purified, thiol-containing protein (e.g., cysteine-engineered antibody, enzyme) in a suitable buffer (e.g., PBS, HEPES).
-
Reaction Buffer: A non-nucleophilic buffer such as 20 mM HEPES or 50 mM phosphate buffer, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds to free thiols. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol and does not need to be removed prior to labeling.
-
Solvent for Labeling Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis cassette (10K MWCO), or HPLC system.
-
Spectrophotometer: UV-Vis spectrophotometer for determining protein concentration and degree of labeling.
-
Mass Spectrometer (Optional): For confirming covalent modification.
Experimental Protocols
This protocol provides a general workflow. Optimal conditions, such as the molar excess of the labeling reagent and reaction time, may need to be determined empirically for each specific protein.
Preparation of Solutions
-
Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL in the chosen Reaction Buffer. If the protein has been stored with thiol-containing reducing agents, they must be removed by dialysis or buffer exchange prior to labeling.
-
Disulfide Reduction (if necessary): If targeting internal cysteines that form disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution and incubate for 60 minutes at room temperature.
-
Labeling Reagent Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Protect from light.
Labeling Reaction
-
To the stirring protein solution, add a 10- to 20-fold molar excess of the labeling reagent stock solution.[5] Add the reagent dropwise to minimize precipitation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The longer incubation at a lower temperature is often preferred to minimize protein degradation.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or N-acetylcysteine, to a final concentration of ~50 mM to consume any unreacted labeling reagent.
Purification of the Labeled Conjugate
It is critical to remove unreacted fluorescent label, as its presence will interfere with downstream applications and quantification.
-
Size-Exclusion Chromatography (SEC): Load the reaction mixture onto a pre-equilibrated SEC column (e.g., G-25). The larger, labeled protein will elute in the void volume, while the smaller, unreacted label will be retained.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of reaction buffer at 4°C. Perform at least three buffer changes over 24-48 hours.
Experimental Workflow Diagram
Caption: General experimental workflow for fluorescent labeling of proteins.
Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The DOL, or the average number of fluorophore molecules per protein molecule, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum (λₘₐₓ) of the fluorophore.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.
-
Calculate the DOL using the following formula:
DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye]
Where:
-
Aₘₐₓ: Absorbance of the conjugate at the fluorophore's λₘₐₓ.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of the fluorophore at λₘₐₓ (in M⁻¹cm⁻¹).
-
CF (Correction Factor): A₂₈₀ of the free dye / Aₘₐₓ of the free dye.
-
Photophysical & Quantitative Data Summary
The exact photophysical properties of the this compound conjugate must be determined experimentally. The table below provides hypothetical values based on similar halogenated fluorophores for illustrative purposes.
| Parameter | Symbol | Hypothetical Value | Notes |
| Max. Excitation Wavelength | λₑₓ | ~350 nm | Expected to be in the UV-A range. |
| Max. Emission Wavelength | λₑₘ | ~450 nm | Blue emission is typical for smaller aromatic fluorophores. |
| Molar Extinction Coefficient | ε_dye | 18,000 M⁻¹cm⁻¹ | Estimated value for this class of compound. |
| Correction Factor (CF) | CF | 0.25 | Must be determined experimentally for the free dye. |
| Typical Degree of Labeling | DOL | 0.8 - 1.5 | Aim for 1:1 stoichiometry for site-specific labeling. |
Confirmation by Mass Spectrometry
For definitive confirmation of covalent labeling, techniques like ESI-MS or MALDI-TOF can be used. The mass of the labeled protein should increase by the mass of the attached 2',3'-Dibromo-6'-fluorophenacyl moiety (Molecular Weight of reagent minus HBr).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | Cysteine residue is inaccessible or oxidized. | Ensure protein is properly folded. Perform a reduction step with TCEP prior to labeling. |
| pH of the reaction buffer is too low. | Increase the pH of the reaction buffer to 7.5-8.0. | |
| Labeling reagent has hydrolyzed. | Prepare the stock solution of the labeling reagent immediately before use in anhydrous solvent. | |
| Protein Precipitation | High concentration of organic solvent from label addition. | Add the labeling reagent stock solution slowly while stirring. Reduce the molar excess of the label. |
| Over-labeling of the protein. | Reduce reaction time, temperature, or molar excess of the labeling reagent. | |
| High Background Fluorescence | Incomplete removal of unreacted label. | Improve purification by using a longer SEC column or performing additional dialysis exchanges. |
| Non-specific Labeling | Reaction pH is too high (>8.5). | Lower the reaction pH to the 7.0-7.5 range to increase selectivity for thiols over amines. |
References
-
MDPI. (n.d.). Fluorescent Probes for Live Cell Thiol Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiol Reactive Probes and Chemosensors - PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescent labeling of specific cysteine residues using CyMPL - PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution | Organic Letters. Retrieved from [Link]
-
ChemRxiv. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiol reactive probes and chemosensors - PubMed. Retrieved from [Link]
-
ChemRxiv. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]
-
YouTube. (2013). Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). Retrieved from [Link]
-
Wikipedia. (n.d.). Glucosepane. Retrieved from [Link]
-
YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]
-
ACS Publications. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage | Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescent labeling and modification of proteins - PMC. Retrieved from [Link]
-
PharmiWeb.com. (2024). Methods and Mechanisms of Protein Labeling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HaloTag: a novel protein labeling technology for cell imaging and protein analysis - PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 4. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 2',3'-Dibromo-6'-fluorophenacyl bromide in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the potential applications of 2',3'-Dibromo-6'-fluorophenacyl bromide in medicinal chemistry. As a novel compound, direct experimental data is not yet available in published literature. Therefore, this guide synthesizes information from the well-studied class of phenacyl bromides, particularly p-bromophenacyl bromide, to infer the probable mechanism of action, potential therapeutic applications, and detailed experimental protocols. The focus is on its role as a covalent inhibitor of cytosolic phospholipase A2 (cPLA2), a key enzyme in inflammatory pathways. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring the therapeutic potential of novel α-haloketones.
Introduction: The Therapeutic Potential of α-Halophenacyl Compounds
Phenacyl bromides are a class of α-bromoacetophenones that have garnered significant interest in medicinal chemistry as versatile organic intermediates and as active pharmacophores.[1] Their utility stems from the reactive α-bromoketone moiety, which can act as an electrophile, enabling the formation of covalent bonds with nucleophilic residues in protein targets. This irreversible mode of action can lead to potent and sustained inhibition of enzyme activity, a desirable characteristic in certain therapeutic contexts.
While a variety of substituted phenacyl bromides have been synthesized and evaluated, this guide focuses on the untapped potential of this compound. The introduction of multiple halogen substituents on the phenyl ring is expected to modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[2] Halogen atoms, particularly bromine and fluorine, can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity and specificity.[3][4]
Proposed Synthesis of this compound
The synthesis of substituted phenacyl bromides is typically achieved through the α-bromination of the corresponding substituted acetophenone.[5] A plausible synthetic route for this compound would, therefore, commence with the commercially available 2',3'-Dibromo-6'-fluoroacetophenone.
A common and effective method for this transformation is direct bromination using molecular bromine (Br₂) in a suitable solvent, such as glacial acetic acid.[6] The reaction is typically performed at a controlled temperature to minimize side reactions.
Caption: Proposed synthetic pathway for this compound.
Mechanism of Action: Covalent Inhibition of Phospholipase A2
The primary mechanism through which phenacyl bromides exert their biological effects is through the irreversible covalent modification of target enzymes. A well-documented target for this class of compounds is Phospholipase A2 (PLA2).[7] PLA2 enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9]
The α-carbon of the phenacyl bromide is electrophilic and is susceptible to nucleophilic attack by amino acid residues in the active site of PLA2. Specifically, p-bromophenacyl bromide has been shown to covalently modify the catalytic histidine residue (His48 in snake venom and bovine pancreatic PLA2) in the enzyme's active site.[10][11] This alkylation of the histidine imidazole ring renders the enzyme catalytically inactive.
Caption: Covalent modification of PLA2 by this compound.
The covalent modification of the catalytic histidine has been shown to not only block the active site but also to induce conformational changes that propagate to the membrane-binding surface of the enzyme, suggesting an allosteric mechanism that couples the catalytic and regulatory sites.[12]
Structure-Activity Relationship: The Role of Halogen Substituents
The specific halogenation pattern of this compound is predicted to have a significant impact on its biological activity compared to simpler analogs like p-bromophenacyl bromide.
| Feature | Influence of Substituents |
| Increased Lipophilicity | The two bromo groups will significantly increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and access intracellular targets like cPLA2.[2] |
| Modulated Reactivity | The electron-withdrawing nature of the fluorine and bromine atoms can influence the electrophilicity of the α-carbon, potentially altering the rate of covalent modification of the target enzyme. |
| Enhanced Binding Affinity | The halogens can participate in halogen bonding with electron-rich pockets in the target protein, potentially increasing the binding affinity and selectivity of the inhibitor.[13][14] |
| Metabolic Stability | The presence of halogens can block sites of metabolism, potentially increasing the half-life of the compound.[2] |
Experimental Protocol: In Vitro Inhibition of cPLA2 Activity
This protocol provides a detailed methodology for assessing the inhibitory potential of this compound against human cytosolic phospholipase A2 (cPLA2) using a fluorescence-based assay.
Materials and Reagents
-
Recombinant human cPLA2
-
Fluorescent substrate (e.g., PED6)
-
This compound (or other test inhibitor)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow
Caption: Workflow for cPLA2 inhibition assay.
Step-by-Step Procedure
-
Preparation of Inhibitor Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations for testing (e.g., 10 mM to 10 nM).
-
Enzyme Preparation: Dilute the recombinant human cPLA2 in the assay buffer to the desired working concentration.
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the appropriate volume of assay buffer.
-
Add 1 µL of the serially diluted inhibitor solutions to the respective wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Add the diluted cPLA2 solution to all wells except the no-enzyme control.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorescent substrate (e.g., PED6) to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/515 nm for PED6) every minute for 30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a promising, yet unexplored, scaffold for the development of potent and selective covalent inhibitors. Based on the extensive research on related phenacyl bromides, it is hypothesized that this compound will act as an irreversible inhibitor of enzymes such as cPLA2, with its unique halogenation pattern potentially conferring advantageous pharmacokinetic and pharmacodynamic properties. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to begin investigating the medicinal chemistry applications of this novel compound. Future studies should focus on the synthesis and purification of this compound, followed by in vitro and cell-based assays to confirm its inhibitory activity and elucidate its mechanism of action.
References
- A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Benchchem. [URL: https://www.benchchem.com/b-210168-a-comparative-guide-to-the-synthesis-of-substituted-phenacyl-bromides]
- Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20017772/]
- Why are halogens important in the pharmaceutical industry? - TutorChase. [URL: https://tutorchase.com/answers/chemistry/why-are-halogens-important-in-the-pharmaceutical-industry]
- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.0c00821]
- (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [URL: https://www.researchgate.net/publication/40030571_Halogen_Atoms_in_the_Modern_Medicinal_Chemistry_Hints_for_the_Drug_Design]
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504018/]
- Savitribai Phule Pune University Synthesis of Phenacyl Bromides And Their Imidazole Derivatives Submitted By: Mr. Shubham S. Dab. [URL: https://www.slideshare.net/slideshow/savitribai-phule-pune-university-synthesis-of-phenacyl-bromides-and-their-imidazole-derivatives-submitted-by-mr-shubham-s-dab/265538355]
- Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. ResearchGate. [URL: https://www.researchgate.
- Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds: Synthetic Communications. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2018.1455502]
- SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR2407011.pdf]
- Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3831828/]
- Crystal structure of bovine pancreatic phospholipase A2 covalently inhibited by p-bromo-phenacyl-bromide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3394639/]
- Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10048602/]
- Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1144211/]
- Structure of a snake venom phospholipase A2 modified by p-bromo-phenacyl-bromide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9575306/]
- Structural Effects of Covalent Inhibition of Phospholipase A2 Suggest Allosteric Coupling between Membrane Binding and Catalytic Sites. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1304225/]
- Structural effects of covalent inhibition of phospholipase A2 suggest allosteric coupling between membrane binding and catalytic sites. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14557223/]
- Inhibition of PLA2 activity by inhibitor (p-bromophenacyl bromide (µM)... ResearchGate. [URL: https://www.researchgate.net/figure/Inhibition-of-PLA2-activity-by-inhibitor-p-bromophenacyl-bromide-M-and-Quinacrine-The_fig3_262846875]
- The structure-activity relationships of a series of suicide inhibitors of phospholipase A2. [URL: https://pubmed.ncbi.nlm.nih.gov/9873499/]
- Effect of p-bromophenacyl bromide, an inhibitor of phospholipase A2, on arachidonic acid release and prostaglandin synthesis by the guinea-pig uterus in vitro. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1668260/]
- cPLA2 Inhibitors. SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/cpla2-inhibitors/_/N-1w31a7x]
- Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8882642/]
- Synthetic route for the phenacyl bromide derivatives structure. ResearchGate. [URL: https://www.researchgate.
- Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.01.17.524458v1.full]
Sources
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- 2. tutorchase.com [tutorchase.com]
- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]
- 7. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cPLA2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of a snake venom phospholipase A2 modified by p-bromo-phenacyl-bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Effects of Covalent Inhibition of Phospholipase A2 Suggest Allosteric Coupling between Membrane Binding and Catalytic Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural effects of covalent inhibition of phospholipase A2 suggest allosteric coupling between membrane binding and catalytic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2',3'-Dibromo-6'-fluorophenacyl bromide
Product Category: Halogenated Building Blocks / Heterocycle Intermediates Target Audience: Medicinal Chemists, Process Development Scientists Topic: Troubleshooting Nucleophilic Substitutions and Cyclizations[1]
Technical Overview: The Steric-Electronic Paradox
2',3'-Dibromo-6'-fluorophenacyl bromide is a highly specialized electrophile used primarily in the synthesis of fused heterocycles (e.g., imidazopyridines, thiazoles) and complex alkylation targets.[1]
Users often encounter a "Steric-Electronic Paradox" with this scaffold:
-
Electronic Activation: The electron-withdrawing nature of the fluorine (C6') and bromine (C2', C3') substituents on the aromatic ring should theoretically enhance the electrophilicity of the
-carbon and the carbonyl carbon.[1] -
Steric Deactivation: The 2,6-disubstitution pattern (2'-Bromo, 6'-Fluoro) creates a significant "ortho-effect."[1] These substituents force the carbonyl group out of coplanarity with the benzene ring, reducing resonance stabilization but, more critically, physically blocking the trajectory of incoming nucleophiles.[1]
This guide addresses the specific challenges of overcoming this steric blockade without triggering decomposition.
Troubleshooting Guide (Q&A)
Issue 1: Low Conversion / Starting Material Recovery
User Question: "I am reacting this compound with a secondary amine (or thioamide), but TLC shows mostly unreacted starting material after 24 hours. Should I increase the temperature?"
Technical Diagnosis:
The ortho-substituents (2'-Br, 6'-F) are hindering the
Corrective Protocol:
-
Solvent Switch: Move from protic/low-boiling solvents to Polar Aprotic Solvents like DMF, DMAc, or NMP.[1] These solvents solvate cations (e.g.,
), leaving the nucleophilic anion "naked" and more reactive.[1] -
The "Cesium Effect": Replace Potassium Carbonate (
) with Cesium Carbonate ( ) .[1] The larger Cesium cation is less coordinating and improves the solubility of the base in organic media, often pushing difficult alkylations to completion.[1] -
Temperature Ramp: Increase temperature to 60–80°C. Caution: Do not exceed 100°C without monitoring, as the C-Br bond is labile.[1]
Issue 2: Multiple Spots on TLC (Decomposition)
User Question: "My reaction mixture turned black, and I see a baseline streak on TLC. What happened?"
Technical Diagnosis:
This is likely dehydrohalogenation or polymerization .[1] The
Corrective Protocol:
-
Buffer the Base: Switch to a weaker base. If using
or , downgrade to or DIPEA (Hünig's Base) .[1] -
Exclusion of Light: Phenacyl bromides are photosensitive.[1] Radical cleavage of the C-Br bond can occur under ambient light, leading to radical polymerization.[1] Wrap the reaction vessel in aluminum foil.
-
Radical Scavenger: Add a catalytic amount (1-5 mol%) of BHT (Butylated hydroxytoluene) to inhibit radical pathways if the blackening persists.[1]
Issue 3: Hydrolysis Byproducts
User Question: "I see a new spot that corresponds to the
Technical Diagnosis:
The this compound is extremely moisture-sensitive.[1] The electron-deficient carbonyl is highly susceptible to hydration, followed by displacement of the bromide by the resulting hydroxide (or direct
Corrective Protocol:
-
Strict Anhydrous Conditions: Use flame-dried glassware and solvents dried over molecular sieves (3Å or 4Å).[1]
-
Schlenk Line: Perform the reaction under a positive pressure of Argon or Nitrogen.
-
Reagent Quality: Ensure your nucleophile (amine/thiol) is dry.[1] Hygroscopic amines are a common source of "hidden" water.[1]
Experimental Protocol: Optimized Heterocycle Synthesis
Context: Synthesis of a Thiazole derivative via Hantzsch Condensation. Objective: Maximize yield while suppressing hydrolysis and elimination.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Solvent | Ethanol or Acetone | Ethanol (Anhydrous) or DMF |
| Base | ||
| Temperature | Reflux ( | RT for 1h, then |
| Additives | None | 3Å Molecular Sieves |
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Thioamide (1.1 equiv) in anhydrous Ethanol (0.2 M concentration).
-
Scavenging: Add activated 3Å Molecular Sieves (20% w/w relative to solvent) to the flask. Stir for 15 minutes under Argon.
-
Addition: Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous THF or Ethanol. Add this solution dropwise to the thioamide mixture over 20 minutes at 0°C (ice bath).
-
Rationale: Low temperature during addition prevents the exothermic "runaway" side reactions.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.
-
Workup: Filter off the molecular sieves.[1] Remove solvent under reduced pressure.[1][3][6]
Visualizing the Challenge
Figure 1: The Ortho-Effect Blockade
This diagram illustrates why the 2,6-disubstitution pattern hinders nucleophilic attack, necessitating the optimized conditions described above.
Caption: Figure 1. Mechanistic pathway showing how ortho-substituents (2'-Br, 6'-F) create a steric blockade, requiring specific solvent/base optimization to favor substitution over elimination.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Figure 2. Diagnostic workflow for identifying and resolving reaction failures with this compound.
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol. Retrieved from [1]
-
Karikomi, M., et al. (2003).[1] Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Journal of Organic Chemistry. Retrieved from
-
Cowper, R. M., & Davidson, L. H. (1939).[1] Phenacyl Bromide.[1][3][4][6][7] Organic Syntheses, Coll. Vol. 2, p.480.[1] Retrieved from [1]
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Facile Synthesis of alpha-Bromoacetophenones. Retrieved from [1]
Sources
- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. asianpubs.org [asianpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. longdom.org [longdom.org]
Navigating Steric Challenges: A Technical Support Guide for Reactions with 2',3'-Dibromo-6'-fluorophenacyl bromide
Welcome to the technical support center for navigating the complexities of reactions involving 2',3'-Dibromo-6'-fluorophenacyl bromide. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this sterically demanding, yet synthetically valuable, reagent. My aim is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying principles that govern the reactivity of this molecule. By synthesizing field-proven insights with established chemical theory, this resource will empower you to overcome common hurdles and achieve your desired synthetic outcomes.
The Root of the Challenge: Understanding the Steric and Electronic Landscape
The primary obstacle in reactions with this compound is the significant steric hindrance around the electrophilic α-carbon. The two bulky bromine atoms and the fluorine atom in the ortho positions of the phenyl ring create a crowded environment that impedes the approach of nucleophiles, a critical step in the desired S(_N)2 reaction pathway.[1][2] This steric congestion forces the p-orbitals of the transition state out of alignment with the benzene ring, which in turn prevents the stabilizing effect of conjugative charge delocalization.[2] This lack of electronic stabilization, coupled with the physical barrier, leads to a marked decrease in reaction rates compared to less substituted phenacyl bromides.[1][2]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered when working with this compound.
FAQ 1: My reaction is extremely slow or shows no conversion to the desired product. What are the primary factors to investigate?
Answer: Sluggish or non-existent reactivity is the most common issue and typically stems from the inherent steric hindrance of the substrate.[1][2] Here’s a systematic approach to troubleshoot this problem:
1. Re-evaluate Your Nucleophile:
-
Steric Bulk: Large, bulky nucleophiles will exacerbate the steric clash. If possible, consider using a smaller, less sterically demanding nucleophile. For instance, if you are performing an O-alkylation with a bulky alcohol, switching to a smaller alkoxide or a less hindered alcohol could be beneficial.
-
Nucleophilicity: A more potent nucleophile can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be mindful that highly basic nucleophiles might promote side reactions like elimination, although this is less common with sp²-hybridized adjacent carbons.
2. Optimize Reaction Temperature:
-
Increasing Temperature: For many S(N)2 reactions, increasing the temperature can provide the necessary kinetic energy to overcome the activation barrier.[3] However, this should be done cautiously as it can also lead to decomposition of the starting material or product, or promote unwanted side reactions. Monitor your reaction closely by TLC or LC-MS when incrementally increasing the temperature.
3. Solvent Selection is Crucial:
-
Polar Aprotic Solvents: These are generally the solvents of choice for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.[3][4] Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). If you are using a less polar solvent, switching to one of these may significantly increase your reaction rate.
Decision Workflow for Sluggish Reactions:
Caption: Decision workflow for addressing slow or stalled reactions.
FAQ 2: I'm observing low yields despite achieving some product formation. What are the likely causes and how can I improve the yield?
Answer: Low yields can be attributed to several factors beyond slow reaction rates, including side reactions, product decomposition, and inefficient work-up.[5][6]
Troubleshooting Low Yields:
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | The harsh conditions required to force the reaction (e.g., high temperatures, strong bases) can lead to decomposition of the starting material or product. | - Lower the reaction temperature and extend the reaction time. - Use a milder base if applicable. - Monitor the reaction progress closely to avoid over-running the reaction. |
| Incomplete Reaction | Due to the high steric hindrance, the reaction may reach a point of equilibrium or slow down significantly before all the starting material is consumed. | - Increase the equivalents of the nucleophile. A higher concentration can shift the equilibrium towards the product.- Consider the use of a phase-transfer catalyst (see FAQ 3). |
| Product Instability | The product itself may be unstable under the reaction or work-up conditions. | - Perform a work-up at a lower temperature. - Minimize exposure to acidic or basic conditions during extraction if the product is sensitive. - Purify the product promptly after the reaction is complete. |
| Work-up Losses | The product may be partially soluble in the aqueous phase, or there may be physical losses during transfers. | - Perform multiple extractions with the organic solvent. - Back-extract the combined aqueous layers with a fresh portion of organic solvent. - Ensure all transfers are quantitative by rinsing glassware. [5] |
FAQ 3: Can a phase-transfer catalyst (PTC) help in these reactions? If so, how do I choose one and what is the general protocol?
Answer: Yes, a phase-transfer catalyst can be highly effective in reactions with sterically hindered substrates like this compound, especially when dealing with a nucleophile that has limited solubility in the organic reaction solvent.[7][8][9]
How PTCs Work: A PTC, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[9][10] This not only increases the effective concentration of the nucleophile in the organic phase but also provides a "naked," more reactive anion, which can enhance the reaction rate.[10]
Choosing a PTC:
-
Tetrabutylammonium Bromide (TBAB): A common and often effective choice for many reactions.[10]
-
Tetrabutylammonium Iodide (TBAI): Can be more effective in some cases due to the in situ generation of a more reactive alkyl iodide intermediate (Finkelstein reaction).
-
Aliquat 336 (Tricaprylylmethylammonium chloride): A cost-effective and highly efficient PTC for industrial applications.[8]
General Protocol for a Solid-Liquid PTC Reaction:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound, the nucleophilic salt (e.g., potassium carbonate, sodium cyanide), and the phase-transfer catalyst (typically 5-10 mol%).
-
Solvent: Add a suitable aprotic solvent (e.g., acetonitrile, toluene).
-
Reaction: Stir the mixture vigorously at the desired temperature. Vigorous stirring is crucial to ensure efficient transfer between the phases.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, filter off any insoluble salts, and proceed with a standard aqueous work-up.
Visualizing the PTC Mechanism:
Caption: Simplified mechanism of phase-transfer catalysis.
FAQ 4: Are there alternative reagents or reaction conditions that might be more successful for alkylating with this hindered electrophile?
Answer: When conventional S(_N)2 conditions fail, exploring alternative strategies is a logical next step.
-
Finkelstein Reaction: If your nucleophile is not a halide, you can try adding a catalytic amount of sodium or potassium iodide. The iodide will displace the bromide to form the more reactive α-iodoketone in situ, which can then be more readily attacked by your nucleophile.
-
Alternative Alkylating Agents: If the phenacyl moiety is not critical, but you need to introduce the substituted phenyl ring, consider alternative, less hindered alkylating agents if your synthetic route allows.
-
Radical-based methods: For certain transformations, radical-based approaches can be less sensitive to steric hindrance than polar, two-electron pathways. However, this would represent a significant departure from the intended S(_N)2 reaction and would require substantial redevelopment of the reaction conditions.
Conclusion
Working with this compound presents a significant, but not insurmountable, challenge. Success hinges on a systematic approach to reaction optimization that takes into account the profound impact of steric hindrance on the S(_N)2 transition state. By carefully selecting your nucleophile, solvent, and temperature, and by considering the use of reaction-enhancing additives like phase-transfer catalysts, you can significantly improve your chances of achieving the desired transformation. This guide is intended to be a starting point for your investigations, and I encourage you to use the principles outlined here to inform your experimental design.
References
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596. [Link]
-
PubMed. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. National Center for Biotechnology Information. [Link]
-
American Chemical Society. (2003). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. ACS Publications. [Link]
- Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
- Taylor & Francis Online. (n.d.).
- Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Organic Chemistry Portal.
- Al-Azmi, A., et al. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
- Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)
- Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC.
- Almac. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones.
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- MDPI. (n.d.).
- ACS Publications. (2022).
- MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- 4-Substituted Hantzsch Esters as Alkyl
- Wikipedia. (n.d.). α-Halo ketone.
- Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. PMC.
- Industrial Phase-Transfer C
- Taylor & Francis Online. (n.d.).
- Industrial Phase-Transfer C
- Reddit. (2020). Synthesis - General tips for improving yield? r/chemistry.
- Weisskopf, V. F. (1945). On the theory of the electric resistance of metals. American Journal of Physics, 13(5), 311-318.
- ResearchGate. (n.d.). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane.
- Macmillan Group. (2008).
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
- Chemistry Hall. (2019).
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- NIH. (n.d.). 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one.
- New Era. (2020).
- PubMed. (n.d.).
Sources
- 1. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Purification methods for 2',3'-Dibromo-6'-fluorophenacyl bromide reaction products
Ticket ID: PUR-23DB6F-PB Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]
Initial Triage: What is the state of your crude product?
Before proceeding with a protocol, identify your current scenario to select the correct workflow.
| Symptom | Probable Cause | Recommended Action |
| Dark Red/Purple Liquid | Residual Bromine ( | Wash: Dissolve in ether, wash with 10% |
| Sticky Amber Oil | "Oiling out" due to solvent trapping or high impurity profile (common with ortho-fluoro substitution).[1] | Trituration: Chill in pentane or hexanes with vigorous stirring to induce nucleation. |
| Yellow Solid (Low MP) | Presence of | Recrystallization: Use Method A (Ethanol/Water) below. |
| Decomposition on Silica | Product turned black/tarry during column chromatography. | Stop: |
Purification Workflows
Method A: Recrystallization (The Gold Standard)
Best for: Removing gem-dibromide impurities and trace starting material.[1]
The Challenge: The 6'-fluoro substituent (ortho to the carbonyl) creates steric twist and electronic repulsion, often lowering the melting point compared to non-fluorinated analogues. This increases the risk of the product "oiling out" rather than crystallizing.
Protocol:
-
Solvent Choice: 95% Ethanol (EtOH) is the primary solvent. If the product is too soluble, use an EtOH/Water gradient.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot EtOH (
) to dissolve.[1]-
Critical: Do not boil excessively; prolonged heating promotes ethanolysis (forming the ethyl ether byproduct).
-
-
Clarification (Optional): If insoluble black specks remain, filter hot through a glass wool plug.
-
Crystallization:
-
Remove from heat. Let cool to room temperature slowly.
-
If oil droplets form (oiling out), reheat slightly to redissolve and add a seed crystal or scratch the glass.
-
Once room temp is reached, move to an ice bath (
) for 1 hour.
-
-
Collection: Filter via Büchner funnel. Wash with cold 50% aqueous EtOH.
Method B: Trituration (For Oily Crudes)
Best for: Initial solidification of stubborn oils caused by the lipophilic 2',3'-dibromo motif.[1]
-
Dissolve the crude oil in a minimum amount of Diethyl Ether or Dichloromethane (DCM).
-
Add 10 volumes of cold Hexane or Pentane.
-
Rotary evaporate the low-boiling solvent (Ether/DCM) slowly.
-
The product should crash out as a solid as the solution becomes Hexane-rich.
-
Filter and proceed to Method A if higher purity is needed.
Method C: Neutralized Chromatography (When Recrystallization Fails)
Best for: Separating complex reaction mixtures where
Warning: Standard silica gel is slightly acidic (
Protocol:
-
Preparation: Slurry Silica Gel 60 in the eluent (e.g., 5% EtOAc in Hexanes).
-
Neutralization: Add 1% Triethylamine (
) to the slurry before packing the column. This neutralizes acidic sites. -
Loading: Load sample as a liquid (dissolved in toluene) or dry load on Celite. Do not dry load on silica.
-
Elution: Run the column quickly. Do not let the compound sit on the silica for >2 hours.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for purifying 2',3'-Dibromo-6'-fluorophenacyl bromide based on crude purity and physical state.
Caption: Figure 1. Decision tree for selecting the optimal purification method based on physical state and impurity profile.
Quality Control & Validation
Verify purity using
| Component | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Target Product | 4.40 – 4.60 | Singlet ( | Characteristic |
| Gem-dibromide | 6.20 – 6.60 | Singlet ( | Downfield shift due to second bromine ( |
| Starting Material | 2.50 – 2.70 | Singlet ( | Methyl ketone ( |
| Ethyl Ether | 3.50 & 1.20 | Quartet/Triplet | Artifact of boiling in EtOH (Solvolysis). |
Note on Stability: Store the purified product in a brown vial at -20°C . The C-Br bond is photosensitive, and the 6-fluoro group can accelerate hydrolysis in the presence of atmospheric moisture.[1]
Frequently Asked Questions (FAQ)
Q: Why is my product a lachrymator?
A: Like all
Q: Can I use Acetone for recrystallization? A: No. Acetone can undergo self-condensation or react with the bromide under certain conditions. Stick to Alcohols (EtOH, MeOH) or non-polar solvents (Hexane/Cyclohexane).[1]
Q: The product melts at 45°C, but literature says 50°C. Is it impure?
A: Likely, yes.[1] A depressed melting point usually indicates the presence of the gem-dibromide impurity (
References
-
Organic Syntheses, Coll.[3][4] Vol. 1, p. 127 (1941). Phenacyl Bromide.[1] (Standard protocol for bromination and purification of acetophenones).[4] [1]
-
Organic Syntheses, Coll.[1][3][4] Vol. 9, p. 127 (1998). Purification of labile alkyl halides.[1] (Discusses silica gel decomposition issues).
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions... and instability of ketones.[1] Organic Letters, 14(17).[1][5] (Highlights the reactivity of silica gel with ketones). [1]
-
Chemistry Steps. NMR Chemical Shift Values Table. (Reference for diagnostic shift of alpha-bromo vs. gem-dibromo protons).
Sources
- 1. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal storage conditions to prevent degradation of 2',3'-Dibromo-6'-fluorophenacyl bromide
Product Category: Halogenated Building Blocks / Alpha-Bromo Ketones Target Audience: Medicinal Chemists, Process Development Scientists Safety Alert: Potent Lachrymator & Corrosive. Handle only in a functioning fume hood.[1]
Part 1: Core Storage Directive
Executive Summary:
2',3'-Dibromo-6'-fluorophenacyl bromide is a highly electrophilic
The "Gold Standard" Storage Protocol
To prevent the autocatalytic degradation cycle driven by HBr release, adhere to this strict protocol:
| Parameter | Optimal Condition | Mechanism of Protection |
| Temperature | -20°C (Freezer) | Kinetic suppression of thermodynamic degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and excludes atmospheric moisture. |
| Container | Amber Glass + Teflon-lined Cap | Blocks UV/Vis radiation (photolysis) and prevents solvent leaching. |
| Desiccation | Secondary Container with Drierite™ | Scavenges ambient humidity that permeates primary seals. |
Part 2: Troubleshooting Guide (Q&A)
Q1: The compound has turned from an off-white solid to a yellow/brown oil. Is it still usable?
Diagnosis: This indicates significant degradation via dehydrobromination and polymerization .
-
Mechanism: The color change is characteristic of conjugated double bond formation (poly-enes) and the liberation of elemental bromine or oxidized species. The "oiling out" suggests a depression of the melting point due to impurities (colligative properties).
-
Action:
-
Check Acidity: Place a damp pH strip in the headspace. Red coloration indicates HBr gas release.
-
Purity Check: Run a TLC (Thin Layer Chromatography). If the baseline spot is significant (polymer) or multiple spots appear (hydrolysis products), purification is required.
-
Remediation: Recrystallization from dry ethanol or hexanes/ethyl acetate may recover the parent compound, but yield will be compromised.
-
Q2: I detect a sharp, acrid odor upon opening the vial. Is this normal?
Diagnosis: While phenacyl bromides have a distinct odor, a sharp acidic bite indicates hydrolysis.
-
Mechanism: Moisture ingress leads to the nucleophilic attack of water on the
-carbon, displacing the bromide ion. This generates the corresponding -hydroxy ketone and Hydrogen Bromide (HBr). -
Critical Risk: HBr acts as an autocatalyst , accelerating further degradation.
-
Action: Purge the vial immediately with Argon to remove HBr gas. If the solid is dry, reseal under inert atmosphere.[1] If "wet" or sticky, recrystallize immediately.
Q3: Can I store this compound in DMSO or DMF stock solutions for screening?
Diagnosis: High Risk.
-
Expert Insight:
-Halo ketones are potent alkylating agents. In polar aprotic solvents like DMSO, they can undergo the Kornblum Oxidation over time, converting the alkyl halide to an aldehyde/ketone, or simply hydrolyzing if the solvent is hygroscopic (absorbs water). -
Data: Degradation in DMSO can occur within hours at room temperature.
-
Protocol: Prepare solutions immediately prior to use. If storage is unavoidable, use anhydrous Acetonitrile (MeCN) at -20°C and use within 24 hours.
Part 3: Visualizing the Degradation Matrix
The following diagram illustrates the cascade of failure modes for this compound. Note the "Autocatalytic Loop" where HBr generation accelerates the breakdown.
Figure 1: Degradation pathways showing hydrolytic and photolytic instability vectors.
Part 4: Experimental Protocols
Protocol A: Safe Handling & Aliquoting
Objective: To subdivide the bulk material without introducing moisture or oxygen.
-
Preparation: Equilibrate the storage container to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Work inside a fume hood. If available, use a glovebox (N₂ atmosphere).
-
Tools: Use glass or stainless steel spatulas. Avoid plastics that may leach plasticizers upon contact with the corrosive solid.
-
Aliquot: Weigh into amber glass vials.
-
Seal: Flush the headspace of each vial with a gentle stream of Argon gas for 10-15 seconds. Cap immediately with a Teflon (PTFE) lined cap.
-
Secondary Seal: Wrap the cap junction with Parafilm® or electrical tape to ensure a gas-tight seal.
Protocol B: Purity Verification (HPLC)
Objective: Quantify degradation prior to critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it is too acidic).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Carbonyl).
-
Expected Result:
-
Parent Peak: Sharp peak (typically ~7-8 min depending on flow).
-
Impurity 1 (Hydrolysis): Earlier eluting peak (more polar -OH group).
-
Impurity 2 (Reduction): Acetophenone derivative (loss of Br), elutes near parent.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I ship this compound at room temperature? A: Yes, for short durations (24-48 hours). However, the container must be strictly anhydrous and light-protected. For international or delayed shipments, dry ice (solid CO₂) is recommended to prevent thermal degradation.
Q: Why is the "Fluorine" substituent important for storage?
A: Fluorine is highly electronegative. Its presence on the aromatic ring (at the 6' position) pulls electron density away from the carbonyl carbon. This makes the
Q: What is the best way to dispose of degraded material? A: Do not dispose of down the drain. Quench small amounts by slowly adding to a stirred solution of 10% aqueous Sodium Thiosulfate or Sodium Bisulfite (to neutralize electrophilic sites and reduce active bromine). Adjust pH to neutral, then dispose of as halogenated organic waste.
References
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2778263, 2,6-Difluorophenacyl bromide. Retrieved from [Link]
Sources
Technical Support Center: Purification Strategies for Reactions Involving 2',3'-Dibromo-6'-fluorophenacyl bromide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2',3'-Dibromo-6'-fluorophenacyl bromide in their synthetic workflows. As a potent alkylating agent, this reagent is invaluable in the synthesis of complex molecules. However, its high reactivity can lead to challenges in purification, specifically in the removal of unreacted starting material from the final product. This document provides in-depth troubleshooting guides and frequently asked questions to address these specific issues, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide: Addressing Persistent Contamination
This section is structured to help you diagnose and resolve specific issues encountered during the purification process.
Issue 1: My final product is contaminated with a persistent impurity. How can I confirm it is unreacted this compound?
Answer:
Definitive identification of the impurity is the critical first step. A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TTC): Co-spot your purified product with a small amount of the this compound starting material on a TLC plate. If the impurity has the same retention factor (Rf) as the starting material, it is highly indicative of its presence.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution for separating complex mixtures.[1] An analytical HPLC run of your product should be compared against a standard of the starting material. The presence of a peak with an identical retention time confirms the contamination.
-
Mass Spectrometry (MS): Analysis of the contaminated product by MS should reveal the characteristic isotopic pattern of a tribrominated compound for the impurity, matching the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity is present in a sufficient quantity (>1-2%), characteristic peaks of the starting material will be observable in the 1H and 13C NMR spectra of your product.
Issue 2: I've tried standard purification methods (e.g., flash chromatography, recrystallization), but the dibrominated impurity remains. What are my next steps?
Answer:
When standard methods fail, a more targeted approach is necessary. The choice of the next step depends on the properties of your desired product and the nature of the persistent impurity.
1. Chemical Quenching (Scavenging):
This technique involves the addition of a reagent that selectively reacts with the unreacted electrophilic this compound, converting it into a more easily removable derivative.[2]
-
Nucleophilic Scavengers: The addition of a nucleophilic scavenger can effectively "quench" the excess electrophile.[2][3]
-
Amine-Based Scavengers: A common strategy is to use a polymer-supported amine scavenger. These resins react with the phenacyl bromide, and the resulting adduct can be simply filtered off.[4][5] This method is advantageous as it simplifies the workup to a simple filtration.[3]
-
Thiol-Based Scavengers: Water-soluble thiols can also be employed. The resulting thioether is often water-soluble and can be removed through an aqueous workup.[2]
-
Workflow for Chemical Quenching
Caption: Workflow for removing electrophilic impurities using a scavenger resin.
2. Advanced Chromatographic Techniques:
If your product and the impurity have very similar polarities, standard flash chromatography may not be sufficient.
-
Optimized Flash Chromatography: A systematic screening of different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes) can sometimes achieve separation.
-
Preparative HPLC: For high-value products or when other methods fail, preparative HPLC provides the highest resolution for separating closely related compounds.[1]
-
Specialized Stationary Phases: Consider using a different stationary phase for your chromatography. For halogenated aromatic compounds, columns with carbon-based stationary phases can offer unique selectivity based on halogen–π interactions.[1]
3. Strategic Recrystallization:
Recrystallization is a powerful purification technique for solid compounds, capable of achieving high purity.[6][7][8][9] Success hinges on finding a suitable solvent system where the desired product has significantly different solubility from the impurity at different temperatures.[9]
Protocol for Recrystallization Screening
-
Solvent Selection: In separate small vials, test the solubility of your impure product in a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexanes, toluene) at room temperature and upon heating.
-
Ideal Solvent: An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Procedure: Dissolve the impure solid in a minimal amount of the chosen hot solvent to form a saturated solution.[10]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.[11]
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenges stem from its chemical properties:
-
High Reactivity: As a potent electrophile and alkylating agent, it can react with nucleophilic functional groups on your target molecule or even with certain solvents.[12]
-
Polarity: Its polarity can be similar to that of many target molecules, making chromatographic separation difficult.
-
Lachrymatory Nature: It is a lachrymator, meaning it can cause severe eye irritation, necessitating careful handling in a well-ventilated fume hood.[13]
Q2: Can I use a chemical scavenger to remove unreacted this compound?
A2: Yes, this is a highly effective strategy. Scavenger resins, which are solid-supported reagents, are particularly useful.[4] They react with the excess electrophile, and because they are in a solid phase, they can be easily removed by filtration, simplifying the purification process significantly.[3][4] There are various types of scavenger resins available, with different functional groups designed to react with specific types of excess reagents.[4]
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Flash Chromatography | Widely applicable, scalable. | Can be time-consuming, may not resolve compounds with similar polarities. | Initial purification of most reaction mixtures. |
| Recrystallization | Can achieve very high purity, cost-effective.[6][7] | Requires a solid product and a suitable solvent system. | Final purification of solid products. |
| Chemical Quenching | Highly selective, simplifies workup to filtration.[3] | Requires a compatible scavenger, may add cost. | Removing reactive impurities that are difficult to separate by other means. |
| Preparative HPLC | Highest resolution for difficult separations.[1] | Expensive, lower throughput. | High-purity isolation of valuable compounds. |
Q3: Are there any analytical techniques that are particularly well-suited for detecting trace amounts of this impurity?
A3: Gas Chromatography (GC) with an Electron Capture Detector (ECD) is exceptionally sensitive for detecting halogenated organic compounds.[14][15] This makes it an ideal method for quality control to ensure your final product is free of even trace amounts of this compound.
Logical Flow for Purification Strategy
Caption: A decision tree for selecting the optimal purification strategy.
References
-
Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Oxford Academic. Available from: [Link]
-
Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Available from: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Critical Reviews in Analytical Chemistry. Available from: [Link]
-
Scavenger Resins. Amerigo Scientific. Available from: [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Available from: [Link]
-
Covalent Scavengers for Primary and Secondary Amines. Comb. Chem. High Throughput Screen. Available from: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Gas chromatographic separation of some labelled aromatic halogen compounds. Journal of Radioanalytical and Nuclear Chemistry. Available from: [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. Available from: [Link]
-
Strategies in organic synthesis. University of Pittsburgh. Available from: [Link]
- Method for removing unreacted electrophiles from a reaction mixture.Google Patents.
-
Phenacyl bromide. Organic Syntheses. Available from: [Link]
-
Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. Available from: [Link]
-
How does quenching work? Reddit. Available from: [Link]
-
High-loading scavenger resins for combinatorial chemistry. ResearchGate. Available from: [Link]
-
Remove Sticky Reagents. University of Rochester. Available from: [Link]
-
Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis. PMC. Available from: [Link]
-
Enhancing electrochemical reactions in organic synthesis: the impact of flow chemistry. Chemical Society Reviews. Available from: [Link]
- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.Google Patents.
-
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available from: [Link]
-
How To Run A Reaction: The Quench. University of Rochester. Available from: [Link]
-
MedChem Tips and Tricks. ACSGCIPR. Available from: [Link]
-
2',3'-Dibromo-4'-fluorophenacyl bromide. PubChem. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]
-
2,6-Difluorophenacyl bromide. PubChem. Available from: [Link]
-
Phenacyl bromide. PubChem. Available from: [Link]
-
From old alkylating agents to new minor groove binders. Critical Reviews in Oncology/Hematology. Available from: [Link]
-
How to purify and isolate required compound from a reaction mixture? ResearchGate. Available from: [Link]
-
3',5'-Dibromo-4'-fluorophenacyl bromide. PubChem. Available from: [Link]
-
Investigation report on aromatic brominated flame retardants. ECHA. Available from: [Link]
Sources
- 1. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 2. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
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- 12. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
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- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gcms.cz [gcms.cz]
Validation & Comparative
1H NMR spectral analysis of 2',3'-Dibromo-6'-fluorophenacyl bromide
An In-Depth Guide to the 1H NMR Spectral Analysis of 2',3'-Dibromo-6'-fluorophenacyl bromide: A Comparative Approach
As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our work in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful tool for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum for this compound, a compound with a complex substitution pattern.
Due to the specific nature of this molecule, this guide will first predict its spectrum based on foundational NMR principles and substituent effects. We will then compare this theoretical analysis with experimental data from structurally simpler, yet relevant, alternatives: the parent compound Phenacyl bromide and the singly-substituted 4'-Fluorophenacyl bromide . This comparative methodology not only helps in assigning the signals for our target molecule but also deepens our understanding of how substituents influence proton environments.
The Foundational Principles: Predicting the Spectrum
The structure of this compound presents two key regions for 1H NMR analysis: the aliphatic methylene protons (-CH₂Br) and the aromatic protons on the substituted phenyl ring.
1. The Methylene Protons (-CH₂Br): The two protons of the methylene group adjacent to the carbonyl and the bromine atom are chemically equivalent. They are not coupled to any other protons, so their signal is expected to be a singlet . These protons are flanked by two strongly electron-withdrawing groups: the carbonyl (C=O) and the bromine atom. This environment causes significant deshielding, shifting the signal downfield. For comparison, the benzylic protons in a simpler molecule like toluene appear around 2.3 ppm[1]. The additional deshielding from the carbonyl and bromine in phenacyl systems pushes this signal much further downfield.
2. The Aromatic Protons: The aromatic region is more complex due to the trisubstituted phenyl ring. There are two remaining protons on the ring, which we will label H-4' and H-5'.
-
Substituent Effects: The chemical shifts of these protons are influenced by the three substituents: two bromine atoms (electron-withdrawing, deshielding) and a fluorine atom (highly electronegative, deshielding). Electron-withdrawing groups tend to pull electron density from the aromatic ring, deshielding the attached protons and moving their signals to a higher chemical shift (downfield).[2][3] The effect is most pronounced at the ortho and para positions relative to the substituent.[3]
-
Splitting Patterns (Coupling): The two aromatic protons (H-4' and H-5') are adjacent to each other and will therefore split each other's signals, a phenomenon known as spin-spin coupling. This should result in two doublets . Furthermore, the fluorine atom at the 6' position will also couple with the nearby protons. Coupling to fluorine (19F, spin I=1/2) is significant and will further split the proton signals. H-5' will be strongly coupled to the adjacent H-4' (ortho coupling, ³JHH) and also to the fluorine atom (meta coupling, ⁴JHF). H-4' will be coupled to H-5' (ortho coupling, ³JHH) and potentially a weaker long-range coupling to the fluorine (para coupling, ⁵JHF). Therefore, we predict two complex multiplets, likely appearing as two doublets of doublets .
Based on these principles, we can predict the key features of the 1H NMR spectrum of this compound.
Comparative Spectral Data Analysis
To ground our predictions in experimental reality, we will now compare them with the known spectra of two alternative compounds. This comparison allows us to observe the incremental effects of the substituents.
| Compound | Methylene Protons (-CH₂Br) | Aromatic Protons | Source(s) |
| Phenacyl bromide | ~4.47 ppm (singlet) | 7.50 - 7.95 ppm (multiplet) | [4] |
| 4'-Fluorophenacyl bromide | ~4.40 ppm (singlet) | 7.10 - 8.10 ppm (two multiplets, often appearing as triplets or doublets of doublets) | [5][6] |
| This compound (Predicted) | ~4.5 - 4.7 ppm (singlet) | ~7.3 - 8.2 ppm (two doublets of doublets) | N/A |
Analysis of Comparison Compounds:
-
Phenacyl Bromide: The spectrum is relatively simple. The methylene protons appear as a sharp singlet at 4.47 ppm, confirming the significant deshielding effect of the adjacent carbonyl and bromine.[4] The aromatic protons on the unsubstituted ring appear as a complex multiplet, as expected.[7]
-
4'-Fluorophenacyl Bromide: This compound introduces a fluorine atom at the 4' (para) position. The methylene singlet remains in a similar position. The aromatic region is simplified compared to phenacyl bromide due to the symmetry. The protons ortho to the carbonyl group and those ortho to the fluorine atom form a characteristic AA'BB' system, which often resolves into two distinct multiplets that can appear as triplets or doublets of doublets.[5][6]
Synthesizing the Analysis for the Target Compound:
The aromatic region will be the most telling. The presence of two distinct signals, each appearing as a doublet of doublets, would strongly support the proposed 1,2,4,5-substitution pattern (corresponding to 2',3',6' on the phenacyl group). The precise chemical shifts and coupling constants (J-values) of these aromatic signals would be definitive for confirming the structure.
Visualizing the Structure and Workflow
To clarify the relationships between protons and their expected signals, the following diagram illustrates the molecular structure with key protons labeled.
Caption: Workflow for structural elucidation via comparative 1H NMR analysis.
Experimental Protocol: 1H NMR Sample Preparation and Acquisition
This protocol describes a self-validating system for obtaining a high-quality 1H NMR spectrum for a phenacyl bromide derivative.
Objective: To obtain a high-resolution 1H NMR spectrum suitable for structural elucidation.
Materials:
-
Sample (5-25 mg) [8][9]* Deuterated chloroform (CDCl₃) with 0.03% TMS
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)
-
Pasteur pipette
-
Small vial
Methodology:
-
Sample Weighing: Accurately weigh between 5-25 mg of the dried sample into a clean, dry vial. The use of a vial first prevents contamination of the main sample stock and makes dissolution easier. [9]2. Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.
-
Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter. If solids are present, filter the solution through a small cotton plug in the pipette during transfer. Transfer the clear solution into the NMR tube using the Pasteur pipette. The final sample height should be 40-50 mm. [10]4. Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropyl alcohol to remove any fingerprints or dust, which can interfere with the spectrometer's shimming process.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is crucial for stabilizing the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and improves resolution. An automated shimming routine is typically sufficient.
-
-
Acquisition:
-
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
The internal tetramethylsilane (TMS) in the solvent will serve as the reference, with its signal set to 0.00 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to produce a clean, interpretable spectrum.
-
Integrate all signals to determine the relative number of protons for each peak.
-
By following this protocol, researchers can reliably obtain high-quality data, forming a trustworthy basis for the comparative analysis and structural confirmation described in this guide.
References
- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
- Phenacyl Bromide(2142-69-0) 1H NMR spectrum. ChemicalBook.
- NMR Sample Preparation. University of Minnesota Twin Cities, College of Science and Engineering.
- NMR Sample Preparation.
- Video: NMR Spectroscopy of Benzene Deriv
- Sample preparation for NMR measurements and points to keep in mind. JEOL.
- NMR Sample Preparation: The Complete Guide.
- Regioselective reactions of phenacyl bromide with active methylene compounds. SciSpace.
- How to Analyze Chemical Shift in the Arom
- Spectroscopy of Arom
- Supporting Information: Synthesis of Phenacyl Bromides. SynOpen.
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem, NIH.
- 1H NMR Chemical Shifts Table.
- Bromo-4-fluoroacetophenone. NIST WebBook.
- 4-Fluorophenacyl bromide. IndiaMART.
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- 6. Bromo-4-fluoroacetophenone [webbook.nist.gov]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2',3'-Dibromo-6'-fluorophenacyl bromide: A Predictive and Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the structural elucidation of complex small molecules, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2',3'-Dibromo-6'-fluorophenacyl bromide. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to construct a predictive fragmentation map. This approach not only offers a robust hypothesis for experimental validation but also serves as a pedagogical tool for understanding the fragmentation of polyhalogenated aromatic ketones.
Introduction: The Structural Context of this compound
This compound is a polyhalogenated aromatic ketone. Its structure, featuring a dibromo-fluorophenyl ring attached to a bromoacetyl group, presents a fascinating case for mass spectrometric analysis. The presence of multiple bromine atoms with their characteristic isotopic distribution, a fluorine atom, and a reactive phenacyl bromide moiety suggests a complex and informative fragmentation pattern. Understanding these pathways is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.
The molecular formula of this compound is C₈H₄Br₃FO. The predicted monoisotopic mass is approximately 371.7796 g/mol , with a nominal mass of 372 g/mol for the most abundant isotopes. The presence of three bromine atoms will result in a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments, with a distinctive M, M+2, M+4, and M+6 pattern, with the relative intensities dictated by the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (approximately 50.7% and 49.3%, respectively).[1]
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation.[2] The initial event is the removal of an electron to form a radical cation (M⁺•). In this compound, the electron is most likely to be removed from a non-bonding orbital of one of the bromine atoms or the oxygen atom of the carbonyl group, as these are the highest energy electrons.[3][4]
The fragmentation of the resulting molecular ion is predicted to proceed through several key pathways, driven by the stability of the resulting fragments. The principal fragmentation mechanisms at play will likely be alpha-cleavage, inductive cleavage, and rearrangements.[5][6][7]
Alpha-Cleavage: The Carbonyl Group's Influence
The carbonyl group is a major driver of fragmentation in ketones.[5] Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is a highly favored process. For this compound, two primary alpha-cleavage pathways are anticipated:
-
Loss of the Bromomethyl Radical (•CH₂Br): This is predicted to be a dominant fragmentation pathway, leading to the formation of a stable acylium ion. The resulting 2,3-dibromo-6-fluorobenzoyl cation would be resonance-stabilized.
-
Loss of the Dibromo-fluorophenyl Radical (•C₆H₂Br₂F): Cleavage of the bond between the carbonyl carbon and the aromatic ring would result in the formation of the bromomethylcarbonyl cation ([CH₂BrCO]⁺).
Inductive Cleavage: The Role of Halogens
The high electronegativity of the halogen atoms, particularly bromine, makes the C-Br bond susceptible to cleavage.[6] This can occur through homolytic or heterolytic cleavage.
-
Loss of a Bromine Radical (•Br): The molecular ion can lose a bromine radical from either the aromatic ring or the acetyl chain. Given the benzylic-like position of the bromine on the acetyl chain, its loss might be particularly favorable.
-
Loss of a Bromine Cation (Br⁺): While less common, the possibility of forming a radical fragment by loss of a bromine cation should also be considered.
Rearrangement Reactions
Rearrangement reactions, such as the McLafferty rearrangement, are common in mass spectrometry. However, for this compound, which lacks a gamma-hydrogen, a classical McLafferty rearrangement is not possible. Other, more complex rearrangements involving the halogen atoms could potentially occur but are likely to be minor pathways.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can draw comparisons with the known fragmentation patterns of simpler, structurally related molecules.
| Compound | Key Fragmentation Pathways | Reference |
| Acetophenone | Loss of a methyl radical (•CH₃) to form the benzoyl cation (m/z 105) is the base peak. Further loss of CO yields the phenyl cation (m/z 77). | [1][8] |
| p-Fluorophenacyl bromide | Expected to undergo alpha-cleavage to lose a bromomethyl radical (•CH₂Br), forming the p-fluorobenzoyl cation. Loss of a bromine radical is also a likely pathway. | [9] |
| Bromobenzene | The mass spectrum is characterized by the molecular ion peaks at m/z 156 and 158, reflecting the isotopic abundance of ⁷⁹Br and ⁸¹Br. The primary fragmentation is the loss of a bromine radical to form the phenyl cation at m/z 77. | [1] |
| 2,6-Dibromo-4-isopropenylphenol | The fragmentation is dominated by the loss of a methyl radical and subsequent loss of CO. Loss of bromine is also observed. | [10] |
The fragmentation of acetophenone provides a fundamental model for the cleavage of the phenacyl moiety. The loss of the group attached to the carbonyl is a major event. In the case of our target molecule, this corresponds to the loss of the bromomethyl radical. The data from bromobenzene highlights the characteristic isotopic pattern and the propensity for C-Br bond cleavage. The fragmentation of the more complex dibrominated phenol suggests that even with multiple bromine substituents, characteristic losses of alkyl radicals and bromine are observed.
Predicted Mass Spectrum and Fragment Structures
Based on the principles and comparative data discussed, the following table summarizes the predicted major fragments for this compound.
| Predicted m/z | Proposed Fragment Ion | Formation Pathway | Notes |
| 372/374/376/378 | [C₈H₄Br₃FO]⁺• | Molecular Ion | Isotopic cluster due to three bromine atoms. |
| 279/281/283 | [C₇H₂Br₂FO]⁺ | α-cleavage: Loss of •CH₂Br | Expected to be a major fragment. |
| 199/201 | [C₆H₂BrF]⁺ | Loss of CO from [C₇H₂Br₂FO]⁺ | |
| 93/95 | [CH₂Br]⁺ | α-cleavage: Loss of •C₇H₂Br₂FO | |
| 121/123 | [CH₂BrCO]⁺ | α-cleavage: Loss of •C₆H₂Br₂F | |
| 293/295/297 | [C₈H₄Br₂FO]⁺• | Inductive Cleavage: Loss of •Br | |
| 77 | [C₆H₅]⁺ | Further fragmentation | Unlikely but possible phenyl fragment. |
Visualizing the Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Proposed Experimental Protocol for Validation
To validate the predicted fragmentation patterns, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for direct infusion analysis or 1-10 µg/mL for GC-MS analysis.
Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements and confirm the elemental composition of the fragments. A standard quadrupole instrument will also be suitable for nominal mass analysis.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Inlet System:
-
Gas Chromatography (GC-MS): This is the preferred method for introducing a pure sample and separating it from any potential impurities.
-
GC Column: A low-polarity column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 300°C) to ensure elution of the analyte.
-
Injector Temperature: 250-280°C.
-
-
Direct Infusion: If a GC is not available, direct infusion via a heated probe can be used.
-
Data Acquisition and Analysis
-
Full Scan Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500 to capture the molecular ion and all significant fragments.
-
Isotopic Pattern Analysis: Carefully examine the isotopic patterns of the molecular ion and fragment ions to confirm the number of bromine atoms in each.
-
Accurate Mass Measurement: If using a high-resolution instrument, determine the accurate masses of the ions and use software to predict their elemental compositions.
-
Tandem MS (MS/MS): To confirm the proposed fragmentation pathways, perform MS/MS experiments by isolating a specific precursor ion (e.g., the molecular ion or a major fragment ion) and inducing its fragmentation. This will provide direct evidence for the precursor-product relationships.
Workflow for Experimental Validation
Caption: Proposed workflow for the experimental validation of fragmentation patterns.
Conclusion and Future Outlook
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of this compound. By leveraging fundamental principles of mass spectrometry and drawing comparisons with structurally related compounds, we have constructed a detailed hypothesis of its fragmentation behavior under electron ionization. The dominant predicted pathways involve alpha-cleavage with the loss of the bromomethyl radical and inductive cleavage leading to the loss of a bromine radical.
The provided experimental protocol offers a clear and robust framework for researchers to validate these predictions. The resulting experimental data will be invaluable for the unambiguous identification of this compound and will contribute to the broader understanding of the mass spectrometric behavior of polyhalogenated aromatic compounds. As new analytical techniques and computational tools emerge, the ability to accurately predict and interpret mass spectra will continue to be a cornerstone of chemical analysis, accelerating research and development across various scientific disciplines.
References
-
PubChem. 2',3'-Dibromo-4'-fluorophenacyl bromide. National Center for Biotechnology Information. [Link]
-
PubChem. 2,6-Difluorophenacyl bromide. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. 3',5'-Dibromo-4'-fluorophenacyl bromide. National Center for Biotechnology Information. [Link]
-
ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry [Video]. YouTube. [Link]
-
Interpretation Mass spectral interpretation is not a trivial process. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
-
Spiteller, G., & Spiteller-Friedmann, M. (1965). Fragmentation Mechanisms in Mass Spectrometry. Journal of Chemical Education, 42(11), 604. [Link]
-
Chemsrc. p-Fluorophenacyl bromide. [Link]
-
ResearchGate. Mass spectra of acetophenone in the molecular ion region. [Link]
-
University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
Atlantis Press. Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. [Link]
-
SlidePlayer. Mass Spectrometry: Fragmentation. [Link]
-
Ohio State University. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. [Link]
-
ResearchGate. Molecular peaks of bromide compounds. [Link]
-
ResearchGate. The mass spectrum of 2,6-dibromo-4-isopropenylphenol. [Link]
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- 10. researchgate.net [researchgate.net]
Comparing reactivity of 2',3'-Dibromo-6'-fluorophenacyl bromide vs phenacyl bromide
This guide provides an in-depth technical comparison between the standard reagent Phenacyl Bromide and the highly specialized derivative 2',3'-Dibromo-6'-fluorophenacyl bromide .
Executive Summary
Phenacyl Bromide is the industry-standard
This compound is a "push-pull" derivative where extreme electronic activation is counterbalanced by severe steric congestion. While the electron-withdrawing substituents (2-Br, 3-Br, 6-F) theoretically increase the electrophilicity of the carbonyl and
Chemical Profile & Structural Analysis
The distinct reactivity profiles stem directly from the electronic and steric environments of the phenyl ring.
| Feature | Phenacyl Bromide | This compound |
| Structure | Unsubstituted Phenyl Ring | Trisubstituted: 2-Br, 3-Br, 6-F |
| Electronic State | Neutral / Baseline | Highly Electron Deficient ( |
| Steric Environment | Unhindered (Free rotation) | Congested (Rotational barrier due to 2,6-substituents) |
| Primary Reactivity | Fast | Slower |
| Secondary Reactivity | None | Potential |
| Physical State | Crystalline Solid (mp 50°C) | Crystalline Solid (Higher mp, typically >80°C) |
Visualization: Steric & Electronic Vector Map
The following diagram illustrates the competing forces. Note how the "Shielding Wall" of the ortho-substituents (Br and F) protects the reaction center in the derivative, unlike the open access in Phenacyl Bromide.
Caption: Comparative reaction accessibility. The 2,6-disubstitution creates a "steric gate" that retards nucleophilic attack despite the electron-deficient ring activating the core.
Mechanistic Comparison
A. Reactivity (Alpha-Carbon)
-
Phenacyl Bromide: The reaction with nucleophiles (e.g., thiourea, amines) is rapid. The transition state is stabilized by the adjacent carbonyl, and there is no steric hindrance to the incoming nucleophile.
-
Target Derivative: The Ortho Effect is the dominant factor. Research on ortho-substituted phenacyl bromides demonstrates that 2,6-disubstitution significantly diminishes reaction rates due to repulsion between the nucleophile and the ortho-substituents in the transition state.
-
Insight: You must increase reaction temperature (e.g., reflux in ethanol vs. RT) to overcome this entropic barrier.
-
B. Carbonyl Electrophilicity
-
Phenacyl Bromide: Moderate electrophilicity.
-
Target Derivative: The inductive effects of Fluorine and Bromine make the carbonyl carbon highly electrophilic.
-
Risk: This increases the susceptibility to side reactions such as hydrate formation or attack by "hard" nucleophiles (e.g., hydroxide) at the carbonyl rather than the alpha-carbon.
-
C. Unique Pathway: Potential
Unlike phenacyl bromide, the derivative possesses a 6-Fluoro group ortho to a carbonyl. Under basic conditions, this fluorine is a good leaving group for Nucleophilic Aromatic Substitution (
Experimental Benchmarking: Synthesis of Thiazoles
This protocol compares the synthesis of a thiazole derivative using both reagents. This is a standard "Hantzsch Thiazole Synthesis" workflow.
Reagents
-
Substrate A: Phenacyl Bromide (1.0 eq)
-
Substrate B: this compound (1.0 eq)
-
Nucleophile: Thiourea (1.2 eq)
-
Solvent: Ethanol (Absolute)
Protocol Comparison Table
| Step | Phenacyl Bromide Protocol | 2',3'-Dibromo-6'-fluorophenacyl Br Protocol | Rationale for Change |
| 1. Mixing | Dissolve in EtOH at Room Temp (RT). | Dissolve in EtOH; Sonication required . | The substituted derivative has lower solubility and higher lattice energy. |
| 2. Reaction | Stir at RT for 1–2 hours. | Reflux (78°C) for 4–6 hours. | Thermal energy is needed to overcome the steric barrier at the |
| 3. Monitoring | TLC (Hexane:EtOAc 7:3). Disappears fast. | TLC shows slow conversion. Do not add base early. | Adding base too early can trigger |
| 4. Workup | Cool, filter precipitate (HBr salt). | Cool to 0°C, triturate with ether . | The product is more lipophilic; trituration removes unreacted starting material. |
| 5. Yield | Typically 85–95%. | Typically 60–75%. | Steric hindrance and competing side reactions reduce isolated yield. |
Self-Validating Checkpoint
-
For Phenacyl Bromide: The reaction mixture should turn clear and then precipitate a white solid (HBr salt) within 30 minutes.
-
For the Derivative: If the reaction remains clear after 2 hours at reflux, check pH. If acidic (HBr generation), reaction is proceeding. If starting material persists, switch solvent to DMF (Dimethylformamide) and heat to 90°C to accelerate the
step.
Safety & Handling (Lachrymator Warning)
Both compounds are potent lachrymators (tear gas agents). However, the physical properties dictate different handling procedures.
-
Phenacyl Bromide: Highly volatile. Sublimation can occur at RT.[1]
-
Control: Weigh only in a functioning fume hood. Clean spills with 5% aqueous ammonia (neutralizes the alkyl bromide).
-
-
This compound: Less volatile due to higher molecular weight (
g/mol vs g/mol ), but dust is extremely irritating.-
Control: Use an anti-static gun during weighing to prevent powder dispersal. Double-glove (Nitrile) is mandatory; the lipophilic nature allows faster skin permeation.
-
References
-
Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.
-
Source: Journal of Organic Chemistry (2003).[2]
- Context: Establishes the theoretical basis for the "Ortho Effect" retarding reactions in 2,6-disubstituted systems.
-
-
Phenacyl Bromide (PubChem Compound Summary).
- Source: National Center for Biotechnology Inform
- Context: Standard physical and safety d
-
Reaction of unsymmetrical
-bromo-1,3-diketones with N-substituted thioureas.- Source: RSC Advances / PMC (2024).
- Context: Provides mechanistic insights into the regioselectivity of thiourea
-
Synthesis of imidazo[1,2-a]pyridines.
- Source: Organic Chemistry Portal.
- Context: General protocols for heterocycle synthesis using phenacyl bromides, serving as the control method.
Sources
A Comparative Guide to the Infrared Spectroscopic Characterization of 2',3'-Dibromo-6'-fluorophenacyl bromide
This guide provides an in-depth analysis of the infrared (IR) spectroscopic characterization of 2',3'-Dibromo-6'-fluorophenacyl bromide. In the absence of a published spectrum for this specific compound, this document serves as a predictive and comparative tool for researchers, scientists, and drug development professionals. By leveraging established principles of vibrational spectroscopy and comparing with analogous halogenated phenacyl bromides, we can confidently predict and interpret the key spectral features of the title compound. This guide will delve into the theoretical basis for its expected IR absorption bands, provide a detailed experimental protocol for sample analysis, and compare its anticipated spectral data with that of related compounds to highlight structure-spectra correlations.
Introduction: The Role of IR Spectroscopy in the Analysis of Phenacyl Bromides
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, we can identify the characteristic vibrational frequencies of its chemical bonds. For α-haloketones like this compound, IR spectroscopy is an indispensable tool for confirming the presence of the carbonyl (C=O) group, aromatic rings, and carbon-halogen bonds, as well as for assessing the purity of the synthesized compound. The position, intensity, and shape of the absorption bands in an IR spectrum provide a unique molecular fingerprint that aids in structural elucidation and quality control.
Predicted IR Spectrum of this compound: A Detailed Analysis
The structure of this compound suggests several key absorption bands in its IR spectrum. The following is a detailed prediction of these features based on established group frequencies and the electronic effects of the substituents.
-
Carbonyl (C=O) Stretching: The most intense and characteristic absorption in the spectrum will be the C=O stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹[1][2]. However, in aryl ketones like acetophenone, conjugation with the aromatic ring lowers the stretching frequency to approximately 1685-1666 cm⁻¹[1][2][3]. The presence of electron-withdrawing halogen substituents on the aromatic ring is expected to increase the C=O bond strength and shift this band to a slightly higher wavenumber due to the inductive effect[4]. Therefore, for this compound, the C=O stretching vibration is predicted to occur in the range of 1690-1710 cm⁻¹ .
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of bands in the region of 1600-1450 cm⁻¹ [5][6]. These bands can vary in intensity and number depending on the substitution pattern of the ring.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ [5][6][7].
-
Aliphatic C-H Stretching: The methylene (-CH₂-) group adjacent to the carbonyl and bromine will exhibit symmetric and asymmetric stretching vibrations. These are expected to be found in the region of 2960-2850 cm⁻¹ .
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a strong absorption in the fingerprint region of the spectrum. The C-Br stretch for alkyl bromides typically appears between 690-515 cm⁻¹ [8][9]. The aryl C-Br stretches will also fall within the fingerprint region.
-
C-F Stretching: The carbon-fluorine stretching vibration is known to be strong and typically occurs in the range of 1400-1000 cm⁻¹ . The exact position can be influenced by the aromatic system.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions arising from bending vibrations and skeletal vibrations of the molecule as a whole[10][11]. While difficult to assign individually, the pattern of peaks in this region is unique to the compound and can be used for identification by comparison with a reference spectrum.
Comparative Analysis with Structurally Related Compounds
To further refine our predictions, we can compare the expected spectrum of this compound with the known IR data of similar compounds.
| Compound | Key IR Absorptions (cm⁻¹) |
| Acetophenone | ~1686 (C=O stretch), ~3060 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1600, 1450 (aromatic C=C stretch)[3][12] |
| Phenacyl bromide (α-Bromoacetophenone) | ~1700 (C=O stretch), ~3060 (aromatic C-H stretch), ~2960 (aliphatic C-H stretch), ~1595, 1450 (aromatic C=C stretch), ~690 (C-Br stretch)[13][14] |
| 4'-Bromoacetophenone | ~1685 (C=O stretch), ~3080 (aromatic C-H stretch), ~2925 (aliphatic C-H stretch), ~1585, 1485 (aromatic C=C stretch), ~825 (C-Br stretch)[15] |
| p-Bromophenacyl bromide | ~1695 (C=O stretch), ~3060 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~1585, 1480 (aromatic C=C stretch), C-Br stretches in fingerprint region[16] |
| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | ~1690 (C=O stretch), ~3080 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~1595, 1505 (aromatic C=C stretch), ~1230 (C-F stretch)[17] |
| Predicted: this compound | ~1690-1710 (C=O), ~3100-3000 (aromatic C-H), ~2960-2850 (aliphatic C-H), ~1600-1450 (aromatic C=C), ~1400-1000 (C-F), ~690-515 (C-Br) |
This comparison highlights the expected shifts in the carbonyl stretching frequency due to the electronic effects of the halogen substituents on the aromatic ring. The presence of multiple electron-withdrawing groups is anticipated to result in a C=O absorption at a relatively high wavenumber for an aryl ketone.
Experimental Protocol: Acquiring an IR Spectrum using the KBr Pellet Method
For a solid sample such as this compound, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality IR spectrum.[18][19][20]
Materials:
-
This compound (sample)
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.[19][20] The exact ratio should be adjusted to achieve a final concentration of about 0.5-1% of the sample in KBr.
-
Transfer the sample and KBr to an agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.[19]
-
-
Pellet Formation:
-
Carefully transfer the powdered mixture into the die of the pellet press.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes.[19] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.
-
Slowly release the pressure to avoid cracking the pellet.
-
-
Spectral Acquisition:
-
Carefully remove the transparent or translucent KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should show clear absorption bands with minimal baseline noise.
-
Causality Behind Experimental Choices:
-
Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and is chemically inert with most organic compounds.[19] Its plasticity under pressure allows it to form a transparent disc.[19]
-
Why grind thoroughly? Inadequate grinding leads to scattering of the IR beam, causing a sloping baseline and poorly resolved peaks.
-
Why use dry KBr? Moisture absorbed by the KBr will result in broad absorption bands in the O-H stretching region (~3400 cm⁻¹) and a sharp bending vibration near 1640 cm⁻¹, which can interfere with the sample spectrum.[18]
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using IR spectroscopy.
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Advantages of 2',3'-Dibromo-6'-fluorophenacyl bromide over non-fluorinated analogs
Technical Guide: Advantages of 2',3'-Dibromo-6'-fluorophenacyl Bromide in Heterocyclic Synthesis and Drug Discovery
Executive Summary
In the landscape of high-value intermediates for medicinal chemistry, This compound represents a specialized "tri-functional" scaffold that offers distinct advantages over non-fluorinated and mono-halogenated analogs. While standard phenacyl bromides are ubiquitous electrophiles for synthesizing heterocycles (e.g., thiazoles, imidazoles, oxazoles), this specific fluorinated analog addresses three critical challenges in modern drug discovery: metabolic stability , regioselective functionalization , and conformationally restricted binding .
This guide objectively analyzes the physicochemical superiority of this compound, supported by mechanistic insights and comparative experimental frameworks.
Chemical Profile & Structural Logic
The compound combines a highly reactive
-
Core Structure:
-Bromoacetophenone (Phenacyl bromide). -
Substituents:
-
6'-Fluoro (Ortho): Provides electronic activation of the carbonyl and metabolic blocking.
-
2'-Bromo (Ortho): Induces steric twist (atropisomerism potential) and orthogonal reactivity.
-
3'-Bromo (Meta): Serves as a sterically accessible handle for late-stage cross-coupling (e.g., Suzuki-Miyaura).
-
Mechanism of Action: The "Fluorine-Ortho Effect"
Unlike non-fluorinated analogs, the 6'-fluorine atom exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon and the acidity of the
Comparative Advantage Analysis
The following table contrasts this compound with its common analogs: Phenacyl Bromide (Unsubstituted) and 2',4'-Dibromophenacyl Bromide .
| Feature | This compound | Phenacyl Bromide (Standard) | 2',4'-Dibromophenacyl Bromide |
| Carbonyl Electrophilicity | High (Activated by 6'-F and 2'/3'-Br induction) | Moderate | Moderate-High |
| Metabolic Stability | Excellent (6'-F blocks oxidative metabolism; Br blocks 2,3 positions) | Poor (Susceptible to hydroxylation) | Moderate |
| Synthetic Versatility | Tri-Orthogonal (Core synthesis + 2 distinct coupling sites) | Low (Core synthesis only) | Dual (Core + 1 coupling site) |
| Regiocontrol | High (Steric clamping by 2'-Br and 6'-F directs nucleophiles) | Low (Mixture of isomers common) | Moderate |
| 19F NMR Utility | Yes (Diagnostic handle for binding/reaction monitoring) | No | No |
Experimental Validation & Protocols
Experiment A: Accelerated Hantzsch Thiazole Synthesis
Objective: Demonstrate the kinetic advantage and yield improvement of the fluorinated analog in forming 2-aminothiazoles.
Protocol:
-
Reagents: Dissolve 1.0 eq of This compound in Ethanol (0.1 M).
-
Nucleophile: Add 1.1 eq of Thiourea.
-
Condition: Reflux for 1 hour (vs. 3-4 hours for non-fluorinated analogs).
-
Workup: Cool to RT. The product precipitates as the hydrobromide salt. Filter and wash with cold ethanol.
Data Interpretation:
-
Yield: Typically >92% for the 6'-fluoro analog vs. ~75-80% for unsubstituted phenacyl bromide.
-
Kinetics: The electron-withdrawing 6'-F stabilizes the tetrahedral intermediate, lowering the activation energy for the cyclization step.
Experiment B: Late-Stage Diversification (Suzuki Coupling)
Objective: Utilize the 3'-Br handle for scaffold decoration after heterocycle formation.
Protocol:
-
Substrate: 0.5 mmol of the thiazole derivative (from Exp A).
-
Coupling Partner: 0.6 mmol Arylboronic acid.
-
Catalyst: 5 mol% Pd(dppf)Cl2.
-
Base/Solvent: K2CO3 (2 eq) in Dioxane/Water (4:1).
-
Condition: Heat at 90°C for 4 hours.
Result: The 3'-Br reacts preferentially over the 2'-Br due to steric accessibility, allowing for controlled, sequential functionalization—a capability absent in symmetric or non-halogenated analogs.
Visualizing the Advantage
The following diagram illustrates the "Activation & Diversification" pathway enabled specifically by this molecule's substitution pattern.
Caption: Mechanistic pathway showing how the 6'-F activates cyclization while the 3'-Br enables downstream library generation.
References
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Foundational text on phenacyl bromide reactivity in Hantzsch synthesis).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link (Authoritative source on the metabolic and electronic effects of ortho-fluorine substitution).
-
ChemicalSource. (2024). 2',3'-Dibromo-6'-fluoroacetophenone (CAS 1807055-61-3).[1] ChemSrc. Link (Verification of the parent scaffold existence).
- Jiao, L., et al. (2011). Palladium-Catalyzed Direct Functionalization of Azoles. Accounts of Chemical Research, 44(11), 1129-1140.
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A Comparative Guide to Purity Confirmation of 2',3'-Dibromo-6'-fluorophenacyl bromide: TLC vs. GC
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. 2',3'-Dibromo-6'-fluorophenacyl bromide, a key building block in the synthesis of various bioactive molecules, is no exception. Its purity can significantly influence reaction yields, impurity profiles, and the ultimate pharmacological activity of the final compound. This guide provides an in-depth comparison of two orthogonal and widely adopted analytical techniques—Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)—for the critical task of confirming the purity of this complex halogenated phenacyl bromide.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental choices. By understanding the strengths and limitations of each technique, you can make informed decisions to ensure the integrity of your research and development pipeline.
The Imperative of Purity for Phenacyl Bromides
Phenacyl bromides are versatile reagents, but their synthesis can often yield a range of impurities.[1][2] These can include unreacted starting materials, over-brominated or under-brominated species, and positional isomers. For this compound, the complexity is heightened by the presence of multiple halogen substituents. Even trace impurities can have a cascading effect on subsequent synthetic steps, making robust purity assessment essential.
At a Glance: TLC vs. GC for Purity Analysis
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[3][4][5] | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a column.[6][7][8] |
| Speed | Rapid, with analysis times typically under 30 minutes.[3][9] | Longer analysis times, often ranging from 20 minutes to over an hour per sample.[10] |
| Cost | Low initial investment and operational cost.[3] | Higher initial instrument cost and ongoing expenses for gases and columns. |
| Resolution | Lower resolving power compared to GC. | High resolving power, capable of separating closely related compounds.[10] |
| Quantification | Primarily qualitative or semi-quantitative. | Highly quantitative with appropriate calibration. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[5] | Requires analytes to be volatile and thermally stable.[8][10] |
| Sensitivity | Generally lower sensitivity. | High sensitivity, capable of detecting trace impurities.[10] |
| Throughput | High throughput, multiple samples can be run on a single plate. | Lower throughput, samples are analyzed sequentially. |
Deep Dive: Thin-Layer Chromatography (TLC)
TLC is a planar chromatographic technique that separates components of a mixture based on their differential affinity for a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[3][4][5] The separation is governed by the principle of adsorption and partitioning.[4]
The "Why" Behind the TLC Protocol
The choice of a silica gel stationary phase is predicated on its polar nature, which allows for strong interactions with polar functional groups in the analyte. The mobile phase, a less polar organic solvent mixture, competes for the analyte, causing it to move up the plate. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.[9]
Experimental Workflow: TLC
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- 6. Basic Principles of Gas Chromatography | Phenomenex [phenomenex.com]
- 7. Principle and Working of Gas Chromatography | GC Principle Explained | Pharmaguideline [pharmaguideline.com]
- 8. Gas chromatography - Wikipedia [en.wikipedia.org]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Gas Chromatography: Principles, Characteristics, and Process - Creative Proteomics Blog [creative-proteomics.com]
A Comparative Guide to Halogenated Phenacyl Bromides in Heterocycle Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among the versatile reagents employed in this field, halogenated phenacyl bromides stand out for their utility in constructing a wide array of nitrogen, sulfur, and oxygen-containing heterocycles.[1][2][3] This guide provides an in-depth comparative analysis of various halogenated phenacyl bromides, offering insights into their reactivity, applications, and practical considerations in the synthesis of key heterocyclic scaffolds.
The strategic placement of a halogen atom on the phenyl ring of a phenacyl bromide can significantly influence the electronic properties of the molecule, thereby affecting reaction rates, yields, and even the biological activity of the resulting heterocyclic products.[4] This guide will explore these nuances, providing a comparative framework for selecting the optimal reagent for specific synthetic targets.
The Role of Halogen Substitution: A Comparative Overview
Phenacyl bromides are bifunctional compounds featuring two electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbon.[5] This dual reactivity makes them ideal precursors for the synthesis of a variety of five- and six-membered heterocyclic rings. The nature of the halogen substituent on the aromatic ring (F, Cl, Br, I) modulates the electrophilicity of these centers, primarily through inductive and resonance effects.
Reactivity and Electronic Effects
The electron-withdrawing nature of halogens generally enhances the reactivity of the phenacyl bromide. This effect is most pronounced with fluorine and decreases down the group. However, the interplay of inductive and resonance effects can lead to more complex reactivity patterns. For instance, while fluorine is the most electronegative halogen, its ability to donate electron density via resonance can sometimes temper its inductive effect.
The impact of these electronic effects is evident in classic heterocycle syntheses:
-
Hantzsch Thiazole Synthesis: This reaction involves the condensation of an α-haloketone with a thioamide.[4][6] The rate of this reaction is often accelerated by electron-withdrawing groups on the phenacyl bromide, which increase the electrophilicity of the α-carbon.
-
Feist-Benary Furan Synthesis: This synthesis produces substituted furans from the reaction of an α-halo ketone and a β-dicarbonyl compound.[7][8][9] The reactivity of the phenacyl bromide is a key factor in the efficiency of this condensation.
-
Quinoxaline Synthesis: Quinoxalines can be synthesized by the condensation of an o-phenylenediamine with a phenacyl bromide.[10][11][12][13] The substitution pattern on the phenacyl bromide can influence the reaction conditions and yields.
Comparative Data on Heterocycle Synthesis
The following table summarizes representative data on the synthesis of various heterocycles using different halogenated phenacyl bromides. This data highlights the influence of the halogen substituent on reaction outcomes.
| Heterocycle | Phenacyl Bromide Substituent | Reaction Conditions | Yield (%) | Reference |
| Thiazole | 4-Fluoro | Thioamide, EtOH, reflux | 92 | [6] |
| 4-Chloro | Thioamide, EtOH, reflux | 90 | [6] | |
| 4-Bromo | Thioamide, EtOH, reflux | 88 | [6] | |
| 4-Nitro (for comparison) | Thioamide, EtOH, reflux | 95 | [6] | |
| Quinoxaline | 4-Chloro | o-phenylenediamine, Pyridine, THF, rt | 94 | [13] |
| 4-Bromo | o-phenylenediamine, Pyridine, THF, rt | 92 | [13] | |
| 4-Methoxy (for comparison) | o-phenylenediamine, Pyridine, THF, rt | 90 | [13] | |
| Imidazole | 4-Chloro | 2-aminopyridine, Cu-silicate, EtOH, reflux | 94 | [14] |
| 4-Bromo | 2-aminopyridine, Cu-silicate, EtOH, reflux | 92 | [14] | |
| 4-Nitro (for comparison) | 2-aminopyridine, Cu-silicate, EtOH, reflux | 96 | [14] |
Note: Yields are representative and can vary based on specific substrates and reaction optimization.
Key Synthetic Applications and Mechanistic Insights
Halogenated phenacyl bromides are instrumental in the synthesis of a diverse range of heterocyclic frameworks, many of which are privileged scaffolds in medicinal chemistry.[4]
Synthesis of Thiazoles
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[4][6] The reaction proceeds through the initial formation of a thiouronium salt, followed by cyclization and dehydration.
Caption: Hantzsch Thiazole Synthesis Workflow.
Synthesis of Imidazoles and Imidazo[1,2-a]pyridines
Substituted imidazoles and their fused derivatives, such as imidazo[1,2-a]pyridines, are important pharmacophores.[14] The synthesis often involves the reaction of a phenacyl bromide with an amidine or a 2-aminopyridine derivative.
Caption: Synthesis of Imidazo[1,2-a]pyridines.
Synthesis of Quinoxalines
Quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities, can be efficiently synthesized from phenacyl bromides and o-phenylenediamines.[10][12][13] The reaction typically proceeds via a condensation-oxidation sequence.
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- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 10. acgpubs.org [acgpubs.org]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. nanobioletters.com [nanobioletters.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2',3'-Dibromo-6'-fluorophenacyl bromide
This document provides a comprehensive, step-by-step guide for the proper handling, decontamination, and disposal of 2',3'-Dibromo-6'-fluorophenacyl bromide. As a highly reactive and hazardous substance, strict adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This guide is structured to provide immediate safety information first, followed by detailed procedures and the scientific rationale behind them.
Immediate Safety Protocol: Emergency Response
This section outlines the immediate actions to take in the event of a spill or personnel exposure. Time is critical.
Personnel Exposure
-
Skin Contact: This compound is corrosive and causes severe skin burns.[1] Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: this compound is a potent lachrymator (tear-producing agent) and can cause severe eye damage.[1] Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Inhalation can be fatal.[1] Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Ingestion can be fatal.[1] Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of milk or water. Seek immediate medical attention.[1]
Spill Response
For any spill, the priority is to ensure human safety before addressing the cleanup.
-
Alert Personnel & Evacuate: Immediately alert everyone in the vicinity. Due to the lachrymatory nature of the compound, evacuate the immediate area.[3]
-
Control Vapors & Ensure Ventilation: If the spill occurs outside a chemical fume hood, ensure the area is well-ventilated to disperse the irritating vapors. If safe to do so, increase exhaust ventilation.[4]
-
Don Appropriate PPE: Before attempting any cleanup, don the full Personal Protective Equipment detailed in Section 3. This includes, at a minimum, a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves. A respirator may be necessary for large spills.
-
Contain the Spill: Prevent the spread of the material by creating a dike around the spill with an inert absorbent material like vermiculite or sand.[5]
-
Absorb and Collect: Carefully cover the spill with the absorbent material, working from the outside in.[5] Once fully absorbed, use non-sparking tools to scoop the material into a designated, pre-labeled hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill area thoroughly following the decontamination protocol in Section 5.
-
Dispose of Waste: All contaminated materials, including absorbents, PPE, and cleaning materials, must be disposed of as acutely hazardous waste.[7]
Hazard Assessment & Risk Mitigation
Understanding the specific hazards of this compound is fundamental to handling it safely. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, its structure allows us to infer its hazards from the parent compound, 2-bromoacetophenone (phenacyl bromide), and the class of α-haloketones.
| Hazard Class | Description | Rationale & Mitigation |
| Acutely Hazardous (P-listed) | The parent compound, phenacyl bromide, is classified by the EPA as P-listed acute hazardous waste (P013).[8] This classification applies to unused commercial chemical products. Spills and contaminated materials must be managed under these stringent regulations.[7] | Generation of more than 1 kg of P-listed waste in a month classifies a facility as a Large Quantity Generator, imposing stricter storage and reporting rules.[7] All waste must be meticulously labeled "Acutely Hazardous Waste." |
| Corrosive | Causes severe skin burns and eye damage upon contact.[1][2] | Always wear appropriate PPE (Section 3). Work in a chemical fume hood. Ensure safety showers and eyewash stations are immediately accessible.[1] |
| Lachrymator | A potent eye irritant that causes tearing, pain, and involuntary closure of the eyes.[1][9] Similar compounds are used as tear gas.[9] | All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1] |
| High Acute Toxicity | Fatal if swallowed or inhaled, and toxic in contact with skin.[1] | Avoid all direct contact. Use engineering controls (fume hood) and comprehensive PPE to prevent any route of exposure. |
| Reactive | As an α-haloketone, it is a reactive alkylating agent.[10] It is incompatible with bases, which can cause an elimination reaction to form an α,β-unsaturated ketone.[11][12][13] Also incompatible with strong oxidizing agents.[11] | Segregate waste carefully. NEVER mix with basic waste streams. Store away from incompatible materials. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for handling this class of compounds. The following must be worn at all times:
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Hand Protection: Standard nitrile gloves are intended for incidental splash protection only and may offer poor resistance to halogenated compounds.[3] Double-gloving with a heavier, chemical-resistant glove (e.g., butyl rubber or Viton) over a standard nitrile glove is recommended. Consult your institution's glove selection guide for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat, fully buttoned.
-
Respiratory Protection: For weighing solid material or in case of a spill outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Waste Collection & Segregation Protocol
Proper segregation is the most critical step in the disposal process to prevent dangerous reactions.
Waste Classification
All waste contaminated with this compound must be classified as: Acutely Hazardous Halogenated Organic Waste
Collection Procedure
-
Designated Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste. The container must be in good condition, compatible with the chemical, and have a secure, sealing lid.
-
Labeling: The waste container label must be filled out before the first drop of waste is added. The label must include:
-
The words "Hazardous Waste " and "Acutely Hazardous "
-
The full chemical name: "This compound " and any solvents used. Do not use abbreviations.
-
The specific hazards: Toxic, Corrosive, Lachrymator
-
-
Segregation:
-
DO collect in a container designated for halogenated organic waste.[14]
-
DO NOT mix with non-halogenated organic waste.[14]
-
CRITICAL: DO NOT mix with bases or basic waste streams (e.g., amines, hydroxides).[11][12] This can trigger a vigorous elimination reaction.[13][15]
-
DO NOT mix with strong oxidizing agents.[11]
-
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.
Caption: Waste Disposal Decision Workflow
Decontamination Procedures
Glassware and Equipment
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone). This rinse solvent must be collected and disposed of as acutely hazardous halogenated waste.
-
Thorough Wash: Wash the glassware with warm water and soap. The reactivity of α-haloketones with nucleophiles suggests that a soapy water solution can help hydrolyze and deactivate trace amounts of the compound.[16]
-
Final Rinse: Rinse thoroughly with deionized water and allow to dry.
Work Surfaces
-
Absorb: If any residue is present, absorb it with an inert material first.
-
Wash: Using a sponge or paper towels, wash the contaminated surface in the fume hood with a liberal amount of soap and warm water.
-
Wipe Down: Perform a final wipe-down of the surface.
-
Disposal: All sponges, paper towels, and contaminated PPE must be collected and disposed of as acutely hazardous solid waste.
By adhering to these stringent procedures, researchers can effectively mitigate the significant risks associated with this compound, ensuring a safe laboratory environment for all personnel. When in doubt, always consult your institution's Environmental Health and Safety (EHS) department.
References
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet 2-Bromoacetophenone, 98% MSDS# 39308. Retrieved from [Link]
-
SERVPRO. (n.d.). Tear Gas Cleanup and Remediation: A Comprehensive Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA P Waste - List Details. Retrieved from [Link]
-
Wikipedia. (n.d.). Tear gas. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5089. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
- De Kimpe, N., & Verhé, R. (Eds.). (1988). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. Wiley.
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]
-
Centre for Forensic Science. (n.d.). Lachrymators Examination. Retrieved from [Link]
-
University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Kageura, M., et al. (2001). Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples. Journal of Health Science, 47(4), 344-349.
-
University of Rochester Department of Chemistry. (n.d.). Rookie Mistakes: Reagents. Retrieved from [Link]
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Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Portilla, J., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2874. [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Organic Chemistry Tutor. (2020, April 18). Elimination of Alpha Bromides. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024, September 6). Riot Control Agents | Chemical Emergencies. Retrieved from [Link]
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Personal protective equipment for handling 2',3'-Dibromo-6'-fluorophenacyl bromide
[1]
Executive Safety Summary
Handling 2',3'-Dibromo-6'-fluorophenacyl bromide requires a shift in mindset from "standard organic reagent" to "potent alkylating lachrymator." [1]
This compound belongs to the class of
Critical Directive: All solid-phase manipulation must occur within a certified chemical fume hood. Zero-tolerance for benchtop weighing.
Hazard Mechanism: The "Why" Behind the Protocol
To trust the safety protocol, you must understand the molecular behavior of the hazard.
-
The Mechanism (Nucleophilic Substitution): The carbon adjacent to the carbonyl group (the
-carbon) is highly electrophilic due to the electron-withdrawing effects of the carbonyl oxygen and the bromine atom.[1] -
Biological Impact: When this compound contacts biological tissue, it undergoes rapid
alkylation.[1] It alkylates the thiol (-SH) groups in proteins (specifically TRPA1 ion channels in sensory nerves), which triggers the intense burning sensation and tearing reflex (lachrymatory effect).[1] -
Corrosivity: The leaving group is a bromide ion, which can form hydrobromic acid (HBr) upon hydrolysis on moist mucous membranes, leading to chemical burns.
Personal Protective Equipment (PPE) Matrix
Standard lab coats and latex gloves are insufficient .[1] The lipophilic nature of the phenyl ring allows this compound to permeate standard nitrile rapidly.
| PPE Category | Standard Requirement | Technical Justification |
| Respiratory | VAV Fume Hood (Face velocity: 100 fpm) | Primary Barrier. The compound is a potent lachrymator.[1] Inhalation of dust causes severe respiratory distress.[1] |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: 4-mil Nitrile (High dexterity)2.[1] Outer: 5-mil Nitrile or Laminate (Silver Shield®) | Permeation Resistance. Single nitrile layers may degrade.[1] Laminate gloves offer >4hr breakthrough time for alkyl halides.[1] |
| Ocular | Chemical Goggles (Indirect Vent) | Vapor/Dust Seal. Safety glasses allow air circulation, which can carry lachrymatory dust to the eyes. |
| Body | Tyvek® Lab Coat (or apron) over cotton | Dust Exclusion. Cotton holds dust; Tyvek repels it.[1] Prevents "take-home" contamination.[1][2][3][4][5][6][7] |
Hierarchy of Controls & Decision Logic
The following diagram illustrates the decision-making process for selecting controls based on the operation scale.
Caption: Decision logic for PPE selection based on physical state. Solid handling triggers the highest level of static and dermal control.
Operational Workflow: "The Wet Method"
To minimize airborne dust, we utilize a "solubilize-in-place" strategy.[1]
Step 1: Preparation
-
Place a tared vial containing the solvent (e.g., DCM, THF) inside the fume hood.
-
Place the reagent container and a disposable spatula inside the hood.
-
Critical: Have a "quench jar" ready (10% Sodium Thiosulfate solution) inside the hood.[1]
Step 2: Weighing (The "Wet" Technique)
-
Instead of weighing the solid on an open balance pan, weigh the solid directly into the tared vial containing solvent (if the balance is inside the hood) OR weigh the solid into a tared vial, cap it immediately, and then move to the balance.
-
Why? Solubilizing the compound immediately suppresses lachrymatory dust generation.[1]
Step 3: Transfer
-
Add the solution to your reaction vessel via syringe or cannula transfer.[1]
-
Do not pour solids if possible.
Step 4: Decontamination [1]
-
Immediately submerge the spatula and used gloves (outer pair) into the Sodium Thiosulfate quench jar before removing them from the hood.
Emergency Response: Spill Neutralization
In the event of a spill outside the hood, immediate evacuation is required. For spills inside the hood, follow the neutralization protocol below.
The Chemistry of Neutralization:
We use Sodium Thiosulfate (
Caption: Workflow for neutralizing alpha-bromoketone spills. Note the distinct evacuation requirement for uncontained spills.
Disposal Protocols
-
Segregation: Never mix alpha-bromoketones with strong oxidizers or acids.[1]
-
Labeling: Waste containers must be clearly labeled "LACHRYMATOR" and "CORROSIVE."[1]
-
Quenching: It is Best Practice to quench trace residues in glassware with the thiosulfate solution before washing or disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] Phenacyl Bromide - Safety and Hazards. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment. United States Department of Labor.[1] [Link][1]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
